BMS-433771
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJXDWYTZJUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202746 | |
| Record name | BMS-433771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543700-68-1 | |
| Record name | BMS-433771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543700681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-433771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-433771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2427554NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Rise and Apparent Halt of a Promising RSV Antiviral: A Technical History of BMS-433771
For Immediate Release
PRINCETON, NJ – In the ongoing battle against respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly, the small molecule inhibitor BMS-433771 emerged from Bristol-Myers Squibb's discovery program as a potent and orally bioavailable candidate. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. While showing significant promise in preclinical studies, the progression of this compound into later-stage clinical development remains undocumented in publicly available resources, suggesting a likely discontinuation at the preclinical or early clinical phase.
Discovery and Optimization
This compound was identified through a high-throughput screening of Bristol-Myers Squibb's proprietary compound library aimed at discovering inhibitors of RSV-induced cytopathic effect (CPE) in HEp-2 cells. The initial lead compound, a benzotriazole derivative, underwent extensive structure-activity relationship (SAR) studies. This medicinal chemistry effort led to the synthesis of this compound, an azabenzimidazole derivative with significantly improved potency and pharmacokinetic properties suitable for oral administration.[1][2]
Mechanism of Action: A Potent Fusion Inhibitor
Mechanism-of-action studies revealed that this compound is a highly specific and potent inhibitor of RSV fusion.[1][2] It targets the RSV fusion (F) protein, a critical component for viral entry into host cells. The F protein undergoes a conformational change to mediate the fusion of the viral envelope with the host cell membrane. This compound binds to the F1 subunit of the F protein, effectively preventing this conformational change and thereby blocking viral entry.[1][3] This mechanism is also effective in preventing the formation of syncytia, the fusion of infected cells with neighboring uninfected cells, a characteristic feature of RSV infection in vitro.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
References
BMS-433771: A Potent, Orally Active RSV Fusion Inhibitor with a Broad Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-433771 is a potent and orally bioavailable small molecule inhibitor of respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound against various RSV strains, its mechanism of action, and detailed experimental protocols for its evaluation. This compound demonstrates excellent potency against both RSV group A and B laboratory and clinical isolates, with an average 50% effective concentration (EC50) of 20 nM.[1][2][3] Its mechanism of action involves the inhibition of the viral fusion (F) protein, preventing the fusion of the viral and host cell membranes, a critical step in the viral entry process.[1][2] This guide is intended to serve as a valuable resource for researchers and drug development professionals working on novel antiviral therapies for RSV.
Antiviral Spectrum of this compound
This compound exhibits a broad and potent antiviral activity against a wide range of respiratory syncytial virus (RSV) strains, encompassing both major antigenic groups (A and B) and including laboratory-adapted strains and clinical isolates.
In Vitro Potency
The in vitro efficacy of this compound has been demonstrated in various cell-based assays, including cytopathic effect (CPE) inhibition, plaque reduction, and viral protein expression assays.[1] The compound consistently shows low nanomolar potency against diverse RSV strains.
| RSV Strain/Isolate | Virus Group | Assay Type | Cell Line | EC50 (nM) | Reference |
| Long | A | CPE | HEp-2 | 12 | [1] |
| Long | A | Viral Protein Expression | HEp-2 | 13 | [1] |
| Long | A | Plaque Reduction | HEp-2 | 2 - 40 | [1] |
| Multiple Laboratory and Clinical Isolates | A and B | Not Specified | Not Specified | Average of 20 | [1][2][3] |
| A2 | A | Not Specified | Not Specified | 9 - 50 | [4] |
| B-Washington | B | Not Specified | Not Specified | 9 - 50 | [4] |
Table 1: In Vitro Antiviral Activity of this compound against various RSV strains.
Specificity
The antiviral activity of this compound is highly specific to RSV. Studies have shown that the compound does not exhibit significant activity against a panel of other viruses, highlighting its targeted mechanism of action.[1] Furthermore, this compound displays a favorable cytotoxicity profile, with 50% cytotoxic concentrations (CC50) significantly higher than its effective concentrations, indicating a wide therapeutic index.[1]
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound exerts its antiviral effect by targeting the respiratory syncytial virus (RSV) fusion (F) protein, a class I viral fusion protein essential for viral entry into host cells.
The RSV F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. This compound is a reversible inhibitor that binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRN) of the F1 subunit.[1][2] This binding event is thought to interfere with the functional association of the HRN and the C-terminal heptad repeat (HRC), which is a critical step in the formation of the six-helical bundle (6HB) or trimer-of-hairpins structure.[2] The formation of this 6HB is the driving force for membrane fusion. By preventing this conformational change, this compound effectively blocks both virus-cell fusion during the initial entry stage and cell-cell fusion (syncytium formation) at later stages of infection.[1][4]
Resistance to this compound has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming the F protein as the direct target of the compound.[1]
Caption: Mechanism of this compound action on RSV fusion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound against RSV.
In Vitro Efficacy Assays
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
Respiratory Syncytial Virus (RSV) stock of known titer
-
This compound
-
Growth medium (e.g., DMEM supplemented with 10% FBS)
-
Overlay medium (e.g., Growth medium containing 0.75% methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
96-well plates
Procedure:
-
Seed HEp-2 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and add the serially diluted this compound or control medium to the wells.
-
Overlay the cells with the methylcellulose-containing medium to restrict viral spread to adjacent cells.
-
Incubate the plates for 3-5 days at 37°C in a CO2 incubator until visible plaques are formed.
-
Fix the cells with the fixative solution and then stain with the crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
HEp-2 cells
-
RSV stock
-
This compound
-
Growth medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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96-well plates
Procedure:
-
Seed HEp-2 cells in 96-well plates.
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells, followed by the addition of a predetermined amount of RSV that causes significant CPE within 3-5 days.
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plates for 3-5 days at 37°C.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
The EC50 is the compound concentration that results in a 50% protection from virus-induced cell death.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutralization Assay [bio-protocol.org]
- 4. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of BMS-433771 Interaction with the Respiratory Syncytial Virus Fusion (F) Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It exhibits significant antiviral activity against both RSV A and B subtypes by arresting the viral entry process.[1][2] This technical guide delineates the structural and molecular underpinnings of the this compound-F protein interaction. It provides a comprehensive overview of the binding site, the mechanism of fusion inhibition, quantitative activity data, and the experimental methodologies employed in these discoveries. This document is intended to serve as a detailed resource for researchers engaged in the study of RSV and the development of novel antiviral therapeutics.
Mechanism of Action: Inhibition of F-Mediated Membrane Fusion
This compound functions as a viral entry inhibitor by directly targeting the RSV F protein, a class I fusion glycoprotein essential for the virus's entry into host cells. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes. This compound binds to a specific pocket within the prefusion conformation of the F protein, stabilizing it and preventing this critical structural rearrangement.[3] This action effectively halts the fusion process, thereby inhibiting viral entry and subsequent replication.[1] The inhibitory effect of this compound is observed at the early stages of infection and also in the later-stage formation of syncytia, a hallmark of RSV infection in cell culture.[1]
dot
Quantitative Antiviral Activity
This compound demonstrates potent antiviral activity against a range of RSV laboratory strains and clinical isolates. The 50% effective concentration (EC50) has been determined using various in vitro assays.
| Assay Type | RSV Strain | Cell Line | EC50 (nM) | Reference |
| Average Antiviral Activity | Multiple A and B groups | Not specified | 20 | [1][2] |
| Plaque Reduction Assay | Long | HEp-2 | 2 - 40 | [1] |
| Viral Protein Expression Assay (EC50pro) | Long | HEp-2 | 13 | [1] |
| Antiviral Activity | A2 | HEp-2 | 12 | [4] |
Structural Basis of Interaction
Initial investigations utilizing direct affinity labeling studies with a radiolabeled photoaffinity probe of a this compound chemotype identified the F protein as the specific molecular target.[2] These studies indicated that the compound binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRA) of the F1 subunit.[2]
Subsequent crystallographic studies of the prefusion F protein in complex with several fusion inhibitors, including analysis of the binding of this compound, have provided a high-resolution view of the binding site.[3] this compound occupies a three-fold symmetric pocket within the central cavity of the prefusion F trimer.[3] The binding of the inhibitor stabilizes the prefusion conformation by tethering two regions of the F protein that must undergo structural rearrangement for the fusion process to proceed.[3]
Resistance Mutations
The generation of RSV variants resistant to this compound has been a key tool in confirming the F protein as its target and in mapping the binding site. Resistance has been consistently mapped to single amino acid substitutions in the F1 subunit of the F protein.
| Mutation | Fold Resistance | Reference |
| K394R | >1,250 | [5] |
The location of these resistance mutations within the F1 subunit is consistent with the binding pocket identified in structural studies.
Experimental Protocols
Antiviral Activity Assays
-
Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: A standardized amount of RSV (e.g., 50 plaque-forming units) is incubated with the confluent cell monolayers.
-
Compound Addition: Serial dilutions of this compound are added to the infected cells.
-
Overlay: The infected cells are overlaid with a semi-solid medium, such as methylcellulose, to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 5 days at 37°C.
-
Staining and Analysis: The cell monolayers are fixed and stained with crystal violet, and the plaques are counted. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to untreated controls.[1]
-
Cell Infection: HEp-2 cells are infected with a high multiplicity of infection (MOI) of RSV to ensure a single round of replication.
-
Time-of-Addition: this compound is added at various time points post-infection (e.g., 0, 2, and 4 hours).
-
Incubation: The infected cells are incubated for 16 hours at 37°C.
-
Protein Expression Analysis: Viral protein synthesis is measured, for example, by radioimmunoprecipitation of the RSV matrix protein after metabolic labeling with [35S]methionine.
-
Quantification: The amount of viral protein is quantified to determine the extent of inhibition at different time points.[1]
dot
Structural and Binding Assays
-
Probe Synthesis: A photoactivatable analog of this compound is synthesized, typically incorporating a photoreactive group (e.g., an azide or benzophenone) and a tag for detection (e.g., a radioisotope like ³H or ¹²⁵I).
-
Binding: The probe is incubated with purified F protein or RSV-infected cell lysates to allow for specific binding to the target.
-
UV Crosslinking: The mixture is irradiated with UV light to activate the photoreactive group, forming a covalent bond between the probe and interacting amino acid residues in the binding pocket.
-
Analysis: The covalently labeled F protein is identified, often by SDS-PAGE and autoradiography.
-
Binding Site Mapping: The labeled protein can be subjected to proteolytic cleavage (e.g., with CNBr or endoproteinases), and the labeled peptide fragments are analyzed to identify the specific residues involved in binding.
-
Sample Preparation: Purified, stabilized prefusion F protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: The this compound solution is injected into the F protein solution in a stepwise manner.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[3]
-
Protein Expression and Purification: A soluble, stabilized form of the prefusion F protein ectodomain is expressed (e.g., in HEK293 cells) and purified to homogeneity.
-
Complex Formation: The purified F protein is incubated with an excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data are processed to determine the three-dimensional electron density map, from which the atomic coordinates of the F protein and the bound this compound are modeled.[3]
Conclusion
The structural and functional characterization of the interaction between this compound and the RSV F protein provides a clear example of a targeted antiviral strategy. By binding to a specific pocket in the prefusion conformation of the F protein, this compound effectively prevents the conformational changes necessary for viral entry. The detailed understanding of this interaction at the molecular level, supported by quantitative antiviral data and resistance studies, offers a solid foundation for the rational design of next-generation RSV fusion inhibitors with improved potency and resistance profiles. The experimental methodologies outlined herein represent a robust framework for the continued investigation of RSV biology and the development of novel antiviral interventions.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Pharmacokinetic Profile of BMS-433771 in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion.[1][2][3][4] Its ability to be administered orally and its efficacy in preclinical models have made it a significant compound of interest in the development of anti-RSV therapeutics.[1][5][6] This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in various preclinical species, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and development efforts.
Pharmacokinetic Parameters
This compound has demonstrated good oral bioavailability across multiple preclinical species, including mice, rats, dogs, and cynomolgus monkeys.[1][5] While specific quantitative data is limited in publicly available literature, the following table summarizes the known information regarding its pharmacokinetic properties.
| Species | Route of Administration | Dose | Key Pharmacokinetic Parameter(s) | Reference(s) |
| Cotton Rat | Oral | Not Specified | AUC for 1.0 log10 viral load reduction: 5,000 ng/h/mL | [7][8] |
| BALB/c Mouse | Oral Gavage | 50 mg/kg (b.i.d.) | Efficacious in reducing RSV lung titers. | [6] |
| Cotton Rat | Oral | Not Specified | Efficacious in reducing RSV lung titers. | [9] |
| Mouse | Oral | Not Specified | Good bioavailability demonstrated. | [1] |
| Rat | Oral | Not Specified | Good bioavailability demonstrated. | [1] |
| Dog | Oral | Not Specified | Good bioavailability demonstrated. | [1] |
| Cynomolgus Monkey | Oral | Not Specified | Good bioavailability demonstrated. | [1] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively published. However, based on standard practices for preclinical pharmacokinetic analysis and information from related studies, the following methodologies are likely to have been employed.
In Vivo Dosing and Sample Collection
-
Animal Models: Studies have utilized BALB/c mice and cotton rats to evaluate the in vivo efficacy and pharmacokinetics of this compound.[6][9]
-
Dosing: For oral administration in mice, this compound was dissolved in a 50% polyethylene glycol 400 in water solution and administered via oral gavage.[6]
-
Sample Collection: Blood samples would be collected at various time points post-dosing to characterize the plasma concentration-time profile. Standard procedures for plasma separation and storage (e.g., centrifugation and freezing at -80°C) would be followed.
Bioanalytical Method for Quantification
While the specific bioanalytical method for this compound is not detailed in the available literature, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity. A general workflow for such a method is outlined below.
A protein precipitation method would likely be used to extract this compound from plasma samples. This typically involves the addition of an organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.[10]
The extracted sample would be injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for the separation of small molecules. The mobile phase would consist of a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode to achieve optimal separation of this compound from endogenous plasma components.[10]
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective detection method minimizes interference and allows for accurate quantification.[10]
Mechanism of Action and Associated Pathways
This compound inhibits RSV replication by targeting the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[2][3][4] This inhibition prevents the entry of the virus into the host cell.
Mechanism of action of this compound.
The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study.
General workflow for a preclinical pharmacokinetic study.
Discussion and Future Directions
The available data indicate that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability in multiple species, which supports its potential as an orally administered antiviral for RSV infection.[1][5] The demonstrated in vivo efficacy in rodent models further underscores its therapeutic promise.[6][9]
However, to build a more complete picture of its ADME profile, further studies are warranted. Specifically, detailed quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, and oral bioavailability percentages) in a wider range of preclinical species would be highly valuable for interspecies scaling and prediction of human pharmacokinetics. Furthermore, studies on the tissue distribution, metabolism, and excretion of this compound would provide crucial insights into its disposition and potential for drug-drug interactions. The identification of major metabolites and their biological activity would also be a critical step in the comprehensive safety and efficacy evaluation of this compound.
References
- 1. Respiratory syncytial virus fusion inhibitors. Part 4: optimization for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Vivo Efficacy of Oral BMS-433771 in Murine Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo efficacy of BMS-433771, an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein. The data presented herein is collated from key preclinical studies in murine models, offering insights into the compound's antiviral activity, mechanism of action, and experimental protocols.
Core Efficacy Data
This compound has demonstrated significant potency in reducing viral replication in the lungs of mice following oral administration.[1] The primary endpoint in these studies was the reduction of RSV titers in lung tissue, measured in log10 TCID50 (50% tissue culture infectious dose) per gram.
Prophylactic Efficacy of Single Oral Dose this compound in BALB/c Mice
The following table summarizes the dose-dependent prophylactic efficacy of a single oral dose of this compound administered one hour prior to intranasal RSV inoculation.
| Dose (mg/kg) | Mean Reduction in Lung Viral Titer (log10 TCID50/g) | Percentage Reduction in Geometric Mean Viral Titer |
| 50 | >2.3 (titers below the limit of detection) | >99% |
| 5 | ≥1.0 | Not explicitly stated |
| 1.5 | Not explicitly stated | 60% |
Data compiled from studies in BALB/c mice infected with the Long strain of RSV.[2]
Comparison of Dosing Regimens
Studies have shown that a single prophylactic oral dose of this compound is as effective as a multi-day dosing regimen.
| Treatment Regimen (50 mg/kg) | Outcome on Lung Viral Titer |
| Single oral dose 1 hour prior to RSV inoculation | Reduced to below the limit of detection in most animals |
| 4-day b.i.d. oral treatment (first dose 1 hour prior to RSV inoculation) | Similar reduction to the single-dose regimen |
This suggests that the initial dose is critical for inhibiting the early stages of viral replication.[2]
Therapeutic Efficacy
The therapeutic window for this compound appears to be narrow, with prophylactic administration showing the most significant effect.
| Time of Single 50 mg/kg Oral Dose Relative to RSV Inoculation | Efficacy |
| 1 hour before | Highly efficacious, reducing lung titers to the assay detection limit in most animals |
| 5 minutes before | Highly efficacious, reducing lung titers to the assay detection limit in most animals |
| 1 hour after | Minimal effect, with only a small reduction in infectious titers (~0.2 log10 TCID50) |
These findings underscore the mechanism of this compound as a viral entry inhibitor.[2]
Mechanism of Action
This compound is a potent inhibitor of RSV replication, targeting the F protein-mediated membrane fusion process.[2][3] This inhibition prevents the virus from entering host cells, a critical early step in the viral life cycle.[1] The mechanism is further confirmed by the observation that a virus with a single amino acid mutation in the F1 subunit (K394R) confers resistance to this compound both in vitro and in vivo.[2][4]
The antiviral activity of this compound is independent of the host immune response, as demonstrated by its efficacy in chemically immunosuppressed mice.[2][5]
Experimental Protocols
The following section details the methodologies employed in the key in vivo efficacy studies of this compound in mice.
Animal Model
Drug Formulation and Administration
-
Compound: this compound.
-
Vehicle: 50% polyethylene glycol 400 in water.[1]
-
Route of Administration: Oral gavage.[1]
-
Volume: 0.2 ml.[1]
Virus Inoculation
-
Virus Strain: Long strain of RSV.[1]
-
Inoculation Route: Intranasal.[1]
-
Anesthesia: Intraperitoneal injection of ketamine (70 mg/kg) and xylazine (20 mg/kg).[1]
-
Inoculum: 10^5 TCID50 in 50 µl of cell culture medium.[1]
Efficacy Assessment
-
Endpoint: Viral titers in the lungs.
-
Time Point: 4 days after RSV infection.[1]
-
Procedure: Mice were euthanized by CO2 asphyxiation, and lungs were harvested for viral load quantification.[1]
Visualizations
Signaling Pathway: RSV Fusion Inhibition
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-433771 Activity Against Clinical Isolates of Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of BMS-433771 against clinical isolates of Respiratory Syncytial Virus (RSV). It includes a detailed examination of its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Core Concepts: Mechanism of Action
This compound is a potent, orally bioavailable small molecule inhibitor of RSV replication.[1][2][3] Its mechanism of action is the inhibition of membrane fusion mediated by the RSV fusion (F) protein.[2][4] This inhibition occurs at two key stages of the viral life cycle: the initial entry of the virus into the host cell and the subsequent formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected cells with neighboring cells.[1][5]
The RSV F protein is a class I fusion protein that undergoes a significant conformational change to mediate membrane fusion.[2] this compound is believed to bind to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[2] This binding event interferes with the association of the N-terminal and C-terminal heptad repeats, a crucial step in the formation of a stable six-helical bundle structure that drives membrane fusion.[2] By preventing this conformational change, this compound effectively blocks viral entry and cell-to-cell spread.[1][2]
Resistance to this compound has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, with the K394R mutation being a notable example that confers significant resistance.[6][7] This mutation can lead to cross-resistance against other RSV fusion inhibitors.[7]
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
BMS-433771: A Technical Guide to Its Application as a Probe for Respiratory Syncytial Virus Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BMS-433771, a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) F protein. By elucidating its mechanism of action, detailing its efficacy, and providing comprehensive experimental protocols, this document serves as a critical resource for researchers utilizing this compound as a chemical probe to investigate the intricacies of RSV entry and to guide the development of novel antiviral therapeutics. Though its clinical development was discontinued due to a realignment of company priorities, this compound remains an invaluable tool for preclinical research.[1]
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly.[2] The virus's entry into host cells is a critical first step in its life cycle and is mediated by the viral fusion (F) protein. The F protein undergoes a significant conformational change to facilitate the merger of the viral envelope with the host cell membrane.[3][4] this compound is a specific inhibitor of this process, targeting the F protein and preventing membrane fusion.[2][3][5] Its high potency and specificity make it an excellent probe for dissecting the molecular events of RSV entry.
Mechanism of Action
This compound acts as an RSV entry inhibitor by directly targeting the viral F protein.[3][5] The F protein exists in a metastable prefusion conformation on the viral surface.[4][6] Upon triggering, it undergoes a series of conformational changes, extending a hydrophobic fusion peptide to insert into the host cell membrane. Subsequently, the F protein refolds into a highly stable postfusion "six-helix bundle" structure, which brings the viral and cellular membranes into close proximity, leading to fusion.[1][5]
This compound binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRA) of the F protein in its prefusion state.[5] This binding event is thought to interfere with the association of the HRA and the C-terminal heptad repeat (HRB), thereby preventing the formation of the six-helix bundle and halting the fusion process.[5]
Quantitative Data
This compound exhibits potent antiviral activity against a wide range of RSV strains, including both laboratory-adapted strains and clinical isolates from subgroups A and B.[2]
| Assay Type | RSV Strain | Subgroup | EC50 (nM) | Reference |
| Cell Protection (CPE) | Long | A | 12 | [1] |
| Viral Protein Expression | Long | A | 13 | [2] |
| Viral Protein Expression | A2 | A | 10 | [2] |
| Viral Protein Expression | B Washington | B | 18 | [2] |
| Viral Protein Expression | V8612-22 | A | 14 | [2] |
| Viral Protein Expression | V911-73 | A | 26 | [2] |
| Viral Protein Expression | HOU-0915 | A | 22 | [2] |
| Viral Protein Expression | RUG-0420 | A | 24 | [2] |
| Viral Protein Expression | JEN-1133 | A | 50 | [2] |
| Viral Protein Expression | LEO-0713 | A | 23 | [2] |
| Viral Protein Expression | MUL-0721 | B | 16 | [2] |
| Viral Protein Expression | BEN-0819 | B | 9 | [2] |
Table 1: In Vitro Efficacy of this compound against various RSV strains.
| Parameter | Value | Cell Line | Reference |
| Average EC50 | 20 nM | HEp-2 | [2][3] |
| CC50 | >218 µM | HEp-2 | [1] |
Table 2: Average Potency and Cytotoxicity of this compound.
Resistance to this compound has been mapped to single amino acid mutations in the F1 subunit of the fusion protein.[2] For instance, a K394R mutation in the F protein can confer a 1,250-fold increase in resistance to this compound.[7]
Experimental Protocols
The following protocols are generalized from published studies and should be optimized for specific laboratory conditions.
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed Vero or HEp-2 cells in 24-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in a virus diluent (e.g., DMEM with 1% FCS).
-
Virus-Compound Incubation: Mix equal volumes of the diluted compound with a known concentration of RSV (e.g., to yield 50-75 PFU/well). Incubate the mixture for 1 hour at 37°C.[8]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C with 5% CO2.[8]
-
Overlay: Remove the inoculum and overlay the cells with approximately 500 µL of 1% methylcellulose in an appropriate medium.[8]
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.[9]
-
Staining and Counting: Fix the cells (e.g., with 80% acetone) and stain with a solution like 0.5% crystal violet.[9][10] Count the number of plaques in each well.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the plaque number by 50% compared to the virus-only control.
References
- 1. mdpi.com [mdpi.com]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Influence of Respiratory Syncytial Virus F Glycoprotein Conformation on Induction of Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicity Profile of BMS-433771: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data for BMS-433771. Comprehensive preclinical toxicity data as per regulatory guidelines (e.g., acute, sub-chronic, and chronic toxicity, safety pharmacology, genotoxicity, and reproductive toxicity) are not extensively available in the public domain. This guide presents the existing data and outlines the general principles and methodologies for the preclinical safety assessment of antiviral compounds.
Introduction
This compound is an orally bioavailable small molecule that has been identified as a potent inhibitor of the respiratory syncytial virus (RSV).[1][2] It has demonstrated significant antiviral activity in both in vitro and in vivo models, targeting a critical step in the viral life cycle.[1][3][4] While published literature suggests a "favourable toxicity profile," a detailed public account of its comprehensive preclinical safety evaluation is limited.[2] This technical guide provides a summary of the available non-clinical safety data for this compound and presents a framework for the typical preclinical toxicity evaluation of an antiviral drug candidate.
Mechanism of Action
This compound functions as an RSV fusion inhibitor.[1][2] It specifically targets the RSV fusion (F) protein, a type I viral fusion protein essential for the entry of the virus into the host cell. The F protein mediates the fusion of the viral envelope with the host cell membrane. This compound is believed to bind to a hydrophobic pocket within the F protein, preventing the conformational changes necessary for membrane fusion.[2] This action effectively halts viral entry at an early stage and also inhibits cell-to-cell fusion (syncytium formation) later in the infection cycle.[1][5]
References
- 1. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical Evaluation Of Vaccines And Antivirals In RSV Challenge SCID Mouse Models [bioprocessonline.com]
- 4. Reference Guide for the Nonclinical Toxicity Studies of Antivial Drugs Indicated for the Treatment of N/A Non-Life Threatening Disease Evaluation of Drug Toxicity Prior to Phase I Clinical Studies | FDA [fda.gov]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-433771 Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally active inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] This small molecule antiviral compound functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][3] Specifically, this compound binds to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the F protein, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[2][3] This mechanism of action effectively halts the viral replication cycle at an early stage.
The plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and for evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of this compound against RSV in HEp-2 cells.
Data Presentation
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The following table summarizes the EC50 values of this compound against various laboratory and clinical isolates of RSV.
| Virus Strain | Subgroup | EC50 (nM)[4] |
| Long | A | 13 ± 1.6 |
| A2 | A | 10 ± 2.1 |
| B Washington | B | 18 ± 4.0 |
| V8612-22 | A | 14 ± 2.7 |
| V911-73 | A | 26 ± 4.6 |
| HOU-0915 | A | 22 ± 1.8 |
| RUG-0420 | A | 24 ± 2.2 |
| JEN-1133 | A | 50 ± 15.6 |
| LEO-0713 | A | 23 ± 3.2 |
| MUL-0721 | B | 16 ± 1.8 |
| BEN-0819 | B | 9 ± 2.5 |
Cytotoxicity: The 50% cytotoxic concentration (CC50) of this compound in HEp-2 cells is greater than 218 µM.[4]
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
HEp-2 cells (ATCC CCL-23)
-
Respiratory Syncytial Virus (RSV) strain of interest (e.g., Long strain, ATCC VR-26)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Growth Medium)
-
DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Plaque Assay Reagents:
-
This compound (prepare stock solution in DMSO and serially dilute in Infection Medium)
-
Methylcellulose (viscosity 4,000 cP)
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
-
Formalin (10% in PBS) or 4% Paraformaldehyde (PFA) for fixing
-
-
Equipment and Consumables:
-
6-well or 12-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Microscope
-
Detailed Methodology for Plaque Reduction Assay
Day 1: Cell Seeding
-
Culture HEp-2 cells in Complete Growth Medium.
-
Trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
Day 2: Virus Infection and Compound Treatment
-
Prepare serial dilutions of this compound in Infection Medium. The final concentrations should bracket the expected EC50 value (e.g., from 0.1 nM to 1000 nM). Include a "no drug" control.
-
Prepare a dilution of the RSV stock in Infection Medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the confluent HEp-2 cell monolayers.
-
Wash the cell monolayers once with sterile PBS.
-
Infect the cells by adding the diluted virus suspension to each well.
-
Immediately add the different concentrations of this compound to the corresponding wells.
-
Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator to allow for viral adsorption. Rock the plates gently every 15-20 minutes.
Day 2: Methylcellulose Overlay
-
Prepare a 2% stock solution of methylcellulose in DMEM. This can be done by autoclaving the methylcellulose powder and then dissolving it in pre-warmed (50-60°C) DMEM with continuous stirring. Allow the solution to cool to room temperature, which will increase its viscosity.
-
Prepare the 1% methylcellulose overlay medium by mixing the 2% methylcellulose stock solution 1:1 with Infection Medium containing the corresponding concentrations of this compound.
-
After the 2-hour virus adsorption period, aspirate the virus inoculum from the wells.
-
Gently add 2 mL of the methylcellulose overlay medium with the appropriate drug concentration to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5 days without disturbing them.
Day 7: Plaque Visualization and Counting
-
After 5 days of incubation, aspirate the methylcellulose overlay.
-
Fix the cell monolayers by adding 1 mL of 10% formalin or 4% PFA to each well and incubating for at least 30 minutes at room temperature.
-
Aspirate the fixative solution.
-
Stain the cells by adding 0.5 mL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
Data Analysis
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the "no drug" control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Determine the EC50 value by performing a non-linear regression analysis of the dose-response curve.
Mandatory Visualization
Signaling Pathway: RSV F Protein-Mediated Membrane Fusion
Caption: Mechanism of RSV F protein-mediated membrane fusion and inhibition by this compound.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the this compound plaque reduction assay.
References
- 1. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Fusion Inhibition Assays Using BMS-433771
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV). It functions by targeting the viral F protein, a class I fusion glycoprotein, thereby preventing the fusion of the viral envelope with the host cell membrane. This action effectively blocks viral entry into the host cell and inhibits the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected cells with neighboring uninfected cells.[1][2][3][4][5][6][7] this compound has demonstrated efficacy against both A and B subgroups of RSV, with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2][3][4][5][6][7][8] These application notes provide detailed protocols for utilizing this compound in cell-based fusion inhibition assays to evaluate its antiviral activity.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against multiple RSV strains. The following table summarizes the quantitative data from these studies.
| Compound | Virus Strain/Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | RSV (average of 11 strains) | Viral Protein Expression | EC50pro | 20.4 nM | [4] |
| This compound | RSV Long strain | Viral Protein Expression | EC50pro | 13 nM | [4] |
| This compound | RSV A2 | Viral Protein Expression | EC50pro | 10 nM | [4] |
| This compound | RSV B Washington | Viral Protein Expression | EC50pro | 18 nM | [4] |
| This compound | RSV Clinical Isolates (Subgroup A) | Viral Protein Expression | EC50pro | 9 - 50 nM | [4] |
| This compound | RSV Clinical Isolates (Subgroup B) | Viral Protein Expression | EC50pro | 14 - 22 nM | [4] |
| This compound | HEp-2 cells | Cytotoxicity | CC50 | >100 µM | |
| This compound | A549 cells | Cytotoxicity | CC50 | Not specified | |
| This compound | HeLa cells | Cytotoxicity | CC50 | >100 µM |
EC50pro: 50% effective concentration in the protein expression assay. CC50: 50% cytotoxic concentration.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of RSV F protein-mediated membrane fusion and its inhibition by this compound.
Experimental Workflow for a Cell-Based Fusion Inhibition Assay
Caption: General workflow for conducting a cell-based RSV fusion inhibition assay.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: For in vitro experiments, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 20 mM.[4]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤0.5%).
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Host cells (e.g., HEp-2 or A549 cells)
-
Cell culture medium (e.g., DMEM or MEM supplemented with FBS, penicillin-streptomycin)
-
RSV stock of a known titer
-
This compound serial dilutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a luminescent ATP-based assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Remove the growth medium and add fresh medium containing serial dilutions of this compound to the wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).
-
Virus Infection: Add RSV to the wells at a multiplicity of infection (MOI) that causes significant CPE within the desired timeframe (e.g., 3-5 days). Do not add virus to the cell control and cytotoxicity control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show 80-100% CPE.
-
Quantification of Cell Viability:
-
Crystal Violet Staining: Gently wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance at 570 nm.
-
Neutral Red Staining: Incubate the cells with medium containing Neutral Red. After incubation, wash the cells, extract the dye, and measure the absorbance at 540 nm.
-
Luminescent ATP Assay: Add the ATP detection reagent to the wells and measure luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability). Determine the EC50 (50% effective concentration) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells.
Protocol 2: Syncytium (Cell-to-Cell Fusion) Inhibition Assay
This assay specifically measures the inhibition of syncytia formation, a hallmark of RSV F protein activity.
Materials:
-
Host cells (e.g., HEp-2 cells)
-
Cell culture medium
-
RSV stock
-
This compound serial dilutions
-
Multi-well cell culture plates or chamber slides
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Staining solution (e.g., Giemsa stain or immunofluorescence antibodies against RSV proteins)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding and Infection: Seed host cells in multi-well plates. Once the cells reach the desired confluency, infect them with RSV at a low MOI to allow for the development of syncytia.
-
Compound Addition: After a short adsorption period (e.g., 1-2 hours), remove the virus inoculum and add fresh medium containing serial dilutions of this compound. Alternatively, for post-infection treatment, the compound can be added at a later time point (e.g., 16 hours post-infection) to specifically assess the inhibition of cell-to-cell fusion.[4]
-
Incubation: Incubate the plates for 24-72 hours to allow for the formation of syncytia in the virus control wells.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Stain the cells with Giemsa stain to visualize the nuclei within the syncytia or perform immunofluorescence staining using an antibody against an RSV protein (e.g., F or N protein) to identify infected cells and syncytia.
-
-
Quantification:
-
Under a microscope, count the number of syncytia (defined as multinucleated cells containing a certain number of nuclei, e.g., ≥ 3) per field of view for each compound concentration.
-
Alternatively, measure the area of the syncytia using imaging software.
-
-
Data Analysis: Calculate the percentage of inhibition of syncytia formation for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.
Protocol 3: Viral Protein Expression Inhibition Assay
This assay quantifies the amount of viral protein produced in infected cells as a measure of viral replication.
Materials:
-
Host cells (e.g., HEp-2 cells)
-
Cell culture medium
-
RSV stock
-
This compound serial dilutions
-
Multi-well cell culture plates
-
Cell lysis buffer
-
Method for protein quantification (e.g., ELISA, Western blot, or in-cell Western)
-
Primary antibody against a specific RSV protein (e.g., F, N, or M protein)
-
Appropriate secondary antibody conjugated to an enzyme (for ELISA or Western blot) or a fluorescent dye (for in-cell Western)
-
Detection reagents
Procedure:
-
Cell Seeding, Compound Addition, and Infection: Follow the same initial steps as for the CPE inhibition assay.
-
Incubation: Incubate the plates for a shorter period, typically 16-24 hours, to measure protein expression from a single round of replication.[4]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification:
-
ELISA: Coat a 96-well plate with a capture antibody for the target RSV protein. Add the cell lysates, followed by a detection antibody and a substrate for signal generation. Measure the absorbance.
-
Western Blot: Separate the proteins in the cell lysates by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the RSV protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
In-Cell Western: Fix and permeabilize the cells in the 96-well plate. Incubate with the primary antibody, followed by a fluorescently labeled secondary antibody. Scan the plate using an infrared imaging system.
-
-
Data Analysis: Quantify the signal for the viral protein at each compound concentration. Calculate the percentage of inhibition relative to the virus control. Determine the EC50 value from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the Respiratory Syncytial Virus Proteins Required for Formation and Passage of Helper-Dependent Infectious Particles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-of-Addition Experiments with BMS-433771
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein.[1] It effectively blocks the replication of both RSV group A and B viruses by inhibiting the fusion of the viral envelope with the host cell membrane, a critical early step in the viral life cycle.[2][3] Mechanism-of-action studies, particularly time-of-addition experiments, have been instrumental in elucidating the precise stage at which this compound exerts its antiviral effect. These experiments have demonstrated that the compound's primary target is the membrane fusion process, which is essential for viral entry and the subsequent formation of syncytia.[2][4]
Mechanism of Action: Targeting RSV Fusion
This compound targets the RSV fusion (F) protein, a class I viral fusion protein. The F protein undergoes a series of conformational changes to mediate the merger of the viral and cellular membranes. This compound is thought to bind to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[1] This interaction is believed to interfere with the association of the N-terminal and C-terminal heptad repeats, a crucial step in the formation of the six-helix bundle structure that drives membrane fusion.[1] By preventing this conformational change, this compound effectively halts the fusion process.
The inhibitory effect of this compound is observed at two key stages of the RSV life cycle:
-
Viral Entry: Inhibition of the fusion between the viral envelope and the host cell membrane, preventing the release of the viral genome into the cytoplasm.[2][4]
-
Syncytium Formation: Prevention of the fusion of infected cells with neighboring uninfected cells, a characteristic cytopathic effect of RSV infection that contributes to lung tissue damage.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and key parameters from time-of-addition experiments with this compound.
Table 1: In Vitro Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Parameter | Value | Virus Strain(s) | Cell Line | Assay Type | Reference |
| Average EC50 | 20 nM | Multiple laboratory and clinical isolates (Group A and B) | HEp-2 | Cell Protection Assay | [1][2] |
| EC50pro (Long strain) | 13 nM | Long strain | HEp-2 | Viral Protein Expression Assay | [2] |
| EC50 (Long strain) | 2 - 40 nM | Long strain | HEp-2 | Plaque Reduction Assay | [2] |
Table 2: Summary of Time-of-Addition Experiment Results for this compound
| Time of Addition (post-infection) | This compound (5 µM) Inhibition of Viral Protein Synthesis | Ribavirin Inhibition | Experimental Condition | Reference |
| 0 hours | >95% | Equivalent to later time points | 37°C | [2] |
| 2 hours | Poor inhibition | Equivalent to other time points | 37°C | [2] |
| 4 hours | Poor inhibition | Equivalent to other time points | 37°C | [2] |
| 0, 2, or 4 hours | Effective inhibition | Not Applicable | 4°C (followed by shift to 37°C) | [2] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on RSV F protein-mediated membrane fusion.
Caption: Workflow for a time-of-addition experiment to determine the stage of RSV inhibition.
Experimental Protocols
Protocol 1: Time-of-Addition Assay to Determine the Antiviral Mechanism of this compound
This protocol is designed to determine the specific stage of the RSV life cycle that is inhibited by this compound.
Materials:
-
HEp-2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
RSV stock (e.g., Long strain)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Control compound (e.g., Ribavirin)
-
Phosphate-buffered saline (PBS)
-
Reagents for viral protein detection (e.g., antibodies for Western blot or ELISA)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Virus Inoculation:
-
On the day of the experiment, aspirate the growth medium from the HEp-2 cell monolayers.
-
Infect the cells with RSV at a high multiplicity of infection (MOI) of 2 to 10 PFU/cell in a small volume of serum-free medium.
-
Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
-
Time-of-Addition:
-
Prepare working solutions of this compound (e.g., 5 µM) and a control compound (e.g., Ribavirin) in complete growth medium.
-
Time 0: Immediately after the adsorption period, remove the viral inoculum, wash the cells once with PBS, and add the medium containing this compound or the control compound.
-
Time 2h: For this set of wells, add complete growth medium after viral adsorption. At 2 hours post-infection, replace the medium with fresh medium containing this compound or the control compound.
-
Time 4h: For this set of wells, add complete growth medium after viral adsorption. At 4 hours post-infection, replace the medium with fresh medium containing this compound or the control compound.
-
Include appropriate vehicle controls (e.g., DMSO) and untreated, infected controls.
-
-
Incubation:
-
Incubate the plates for a total of 16 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of Viral Protein Expression:
-
After the incubation period, wash the cells with PBS and lyse the cells.
-
Quantify the level of viral protein expression using a suitable method such as Western blotting for specific RSV proteins (e.g., F, N, or G) or an enzyme-linked immunosorbent assay (ELISA).
-
Expected Results:
-
This compound: Potent inhibition of viral protein synthesis will be observed only when the compound is added at the time of infection (Time 0). Addition at later time points (2 and 4 hours) will result in poor inhibition, indicating that the compound acts at an early stage of the viral life cycle (entry).
-
Ribavirin: Inhibition of viral protein expression will be observed regardless of the time of addition, as it acts at a post-entry stage (viral transcription/replication).
Protocol 2: Temperature-Shift Assay to Confirm Entry Inhibition
This assay helps to distinguish between inhibition of viral attachment and post-attachment fusion.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding:
-
Seed HEp-2 cells as described in Protocol 1.
-
-
Virus Adsorption at Low Temperature:
-
Pre-chill the cell monolayers at 4°C for 30-60 minutes.
-
Infect the cells with RSV at a high MOI and allow the virus to adsorb for 1-2 hours at 4°C. At this temperature, viral attachment occurs, but membrane fusion is inhibited.
-
-
Time-of-Addition at Low Temperature:
-
Prepare working solutions of this compound.
-
Time 0: Add this compound to a set of wells at the beginning of the 4°C incubation.
-
Time 2h: Add this compound to another set of wells after 2 hours of incubation at 4°C.
-
Time 4h: Add this compound to a third set of wells after 4 hours of incubation at 4°C.
-
-
Temperature Shift and Incubation:
-
After the respective incubation times at 4°C with the compound, shift the plates to 37°C to allow for synchronized viral entry (fusion).
-
Incubate for a total of 16 hours from the time of the temperature shift.
-
-
Analysis:
-
Analyze viral protein expression as described in Protocol 1.
-
Expected Results:
-
This compound will effectively inhibit viral replication when added at 0, 2, or 4 hours post-infection at 4°C. This demonstrates that the compound can still inhibit the fusion step even after the virus has attached to the cell surface, confirming its role as a fusion inhibitor rather than an attachment inhibitor.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing BMS-433771 EC50 in HEp-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV). It functions by targeting the viral F (fusion) protein, a critical component for the entry of the virus into host cells.[1][2] Specifically, this compound binds to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the F protein. This interaction prevents the conformational change required for the formation of the six-helical coiled-coil bundle, a structure essential for the fusion of the viral and host cell membranes.[1] By inhibiting membrane fusion, this compound effectively blocks RSV infection at an early stage.[2][3][4] This document provides detailed protocols for determining the half-maximal effective concentration (EC50) of this compound in HEp-2 cells, a commonly used human epidermoid carcinoma cell line for RSV research.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound's antiviral activity stems from its ability to interfere with the function of the RSV F protein. The F protein is a class I viral fusion protein responsible for mediating the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. This process involves a series of conformational changes in the F protein. This compound specifically inhibits this process, thereby preventing viral entry and subsequent replication.[1][2][5]
Figure 1: Mechanism of action of this compound in inhibiting RSV entry.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| EC50 | HEp-2 | RSV (Long strain) | 2 - 40 nM | [3] |
| Average EC50 | Various | RSV (A and B groups) | ~20 nM | [1][3][4] |
| CC50 | HEp-2 | N/A | > 100 µM | [6] |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEp-2 cells (ATCC® CCL-23™)
-
Virus: Respiratory Syncytial Virus (RSV), Long strain (ATCC® VR-26™)
-
Compound: this compound
-
Media and Reagents:
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
-
Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.
-
Equipment:
-
96-well cell culture plates (clear bottom, white walls for luminescence)
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
-
Luminometer
-
Standard laboratory equipment (pipettes, etc.)
-
Experimental Workflow: EC50 Determination
The following diagram outlines the key steps for determining the EC50 of this compound in HEp-2 cells.
Figure 2: Experimental workflow for EC50 determination of this compound.
Step-by-Step Protocol
3.1. Cell Culture and Seeding
-
Culture HEp-2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
3.2. Compound Preparation and Addition
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series starting from 1 µM).
-
Carefully remove the culture medium from the 96-well plate and add the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and uninfected cell control.
3.3. Virus Infection
-
Dilute the RSV stock in culture medium to a multiplicity of infection (MOI) that results in significant cytopathic effect (CPE) within 4-5 days.
-
Add the diluted virus to all wells except for the uninfected cell controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.
3.4. Cell Viability Assay
-
On the day of the assay, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix gently.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Data Normalization:
-
The uninfected cell control represents 100% cell viability (0% inhibition).
-
The virus control (no compound) represents 0% cell viability (100% inhibition).
-
Normalize the data as a percentage of inhibition relative to the controls.
-
-
Curve Fitting:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
-
EC50 Calculation:
-
The EC50 is the concentration of this compound that results in a 50% reduction in the viral cytopathic effect. This value is determined from the fitted dose-response curve.
-
Conclusion
This application note provides a comprehensive protocol for determining the EC50 of this compound in HEp-2 cells. The potent antiviral activity of this compound, with a reported EC50 in the low nanomolar range and low cytotoxicity, makes it a valuable tool for RSV research and a promising candidate for further development.[1][3][6] Adherence to the detailed experimental and data analysis procedures outlined will ensure the generation of accurate and reproducible results.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | RSV抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for the Use of BMS-433771 in a BALB/c Mouse Model of RSV Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BMS-433771 is a potent and orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3][4] Its mechanism of action involves the inhibition of the viral F protein-mediated membrane fusion, a critical step for viral entry into host cells.[1][2][5][6] This document provides detailed application notes and protocols for the use of this compound in a BALB/c mouse model of RSV infection, a commonly used model for studying RSV immunopathology.[7][8]
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in BALB/c mice, showing a dose-dependent reduction in viral lung titers.
Table 1: Prophylactic Efficacy of a Single Oral Dose of this compound on RSV Lung Titers in BALB/c Mice
| This compound Dose (mg/kg) | Geometric Mean Viral Titer Reduction (log₁₀ TCID₅₀/gram of lung tissue) | Percentage of Mice with Undetectable Viral Titer |
| 1.5 | 0.42 (60% reduction) | Not Reported |
| 5 | ≥ 1.0 | Majority of animals |
| 15 | Significant Reduction | Majority of animals |
| 50 | Significant Reduction | All but one mouse |
Data compiled from studies where a single oral dose was administered 1 hour prior to intranasal RSV inoculation.[9]
Table 2: Comparison of Prophylactic and Therapeutic Efficacy of this compound (50 mg/kg, single oral dose) in BALB/c Mice
| Treatment Time Relative to RSV Inoculation | Efficacy |
| 1 hour before (-1 h) | Efficacious (viral titers reduced to assay detection limit in most animals) |
| 5 minutes before (-5 min) | Efficacious (viral titers reduced to assay detection limit in most animals) |
| 1 hour after (+1 h) | No demonstrable therapeutic effect |
This data highlights the prophylactic nature of this compound's efficacy in this model.[9]
Experimental Protocols
BALB/c Mouse Model of RSV Infection
This protocol outlines the establishment of an RSV infection in BALB/c mice.
Materials:
-
Pathogen-free BALB/c mice (8 weeks or older are ideal for a developed immune system).[7]
-
RSV Long strain (or other appropriate strain like A2).[9][7]
-
HEp-2 cells for RSV propagation and titration.[7]
-
Cell culture media and reagents.
-
Anesthetic (e.g., isoflurane).
-
Sterile phosphate-buffered saline (PBS).
Procedure:
-
RSV Propagation and Titer Determination:
-
Animal Acclimatization:
-
Acclimatize BALB/c mice to the facility for at least one week before the experiment.
-
-
Anesthesia and Inoculation:
-
Monitoring:
-
Sample Collection:
-
Euthanize mice at desired time points (e.g., 4-6 days post-infection for peak viral load).[7]
-
Collect lungs for viral titer analysis and histopathology.
-
Bronchoalveolar lavage (BAL) fluid can also be collected for analysis of cellular infiltrates and cytokine levels.
-
In Vivo Efficacy Study of this compound
This protocol describes how to assess the antiviral efficacy of this compound in RSV-infected BALB/c mice.
Materials:
-
This compound (ensure appropriate formulation for oral gavage).
-
Vehicle control (e.g., sterile water or as specified by the manufacturer).
-
Oral gavage needles.
-
RSV-infected BALB/c mice (as prepared in Protocol 1).
Procedure:
-
Animal Grouping:
-
Randomly assign RSV-infected mice to different treatment groups (e.g., vehicle control, different doses of this compound). A typical group size is 5-6 mice.[9]
-
-
Drug Administration (Prophylactic Regimen):
-
Drug Administration (Therapeutic Regimen):
-
For therapeutic studies, administer the compound at various time points after viral inoculation (e.g., 1 hour post-infection).[9]
-
-
Assessment of Efficacy:
-
At the end of the study period (e.g., day 4 or 5 post-infection), euthanize the mice.
-
Harvest the lungs and homogenize them for viral titer analysis using a plaque assay or TCID₅₀ assay.[9]
-
Calculate the reduction in viral titers in the treated groups compared to the vehicle control group.
-
For histopathological analysis, fix a portion of the lung tissue in formalin and embed in paraffin for sectioning and staining (e.g., with hematoxylin and eosin) to assess inflammation and lung pathology.[8]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting RSV entry.
Experimental Workflow
Caption: Workflow for an in vivo prophylactic efficacy study of this compound.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scilit.com [scilit.com]
- 7. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An immunocompromised BALB/c mouse model for respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Primary respiratory syncytial virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Oral Gavage of BMS-433771 in Cotton Rats
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the oral administration of BMS-433771 to cotton rats (Sigmodon hispidus) via gavage. This compound is a small molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein, and has been evaluated in rodent models for its antiviral efficacy.[1][2][3][4][5][6][7][8] Oral gavage is a common and effective method for delivering precise doses of therapeutic agents in preclinical studies.[9][10]
The protocol outlines procedures for animal handling, dose preparation, administration, and post-procedural monitoring. Adherence to these guidelines is critical for ensuring animal welfare, data reproducibility, and the overall success of the study. The provided quantitative data and experimental workflow are based on established practices and findings from relevant studies.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the oral gavage procedure in rats, which can be adapted for cotton rats based on body weight.
| Parameter | Value | Species/Source |
| This compound Dosage Range | 25 - 200 mg/kg | Cotton Rat[3][7] |
| Recommended Gavage Volume | 5 - 10 mL/kg | Rat[11] |
| Maximum Gavage Volume | 20 mL/kg | Rat[12] |
| Gavage Needle Gauge (by weight) | 18-20 gauge (75-200g), 16-18 gauge (150-300g) | Rat[11][12] |
| Gavage Needle Length (by weight) | 2-3 inches | Rat[11] |
Experimental Protocol
Materials and Equipment
-
This compound compound
-
Appropriate vehicle for suspension or solution (e.g., 0.5% Carboxymethylcellulose Sodium, 50% PEG300 in saline)[13]
-
Sterile water or saline
-
Animal scale
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bars
-
pH meter and adjustment solutions (if necessary)
-
Syringes (1 mL to 5 mL, depending on dosing volume)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)[14]
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Animal Handling and Restraint
Proper restraint is crucial for a successful and safe gavage procedure.[14]
-
Acclimatize the cotton rats to handling for several days prior to the experiment to reduce stress.
-
Gently but firmly restrain the animal by scruffing the loose skin over the neck and back with the thumb and forefinger.
-
Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[9][11]
-
Hold the animal in a vertical position to allow gravity to assist in the process.[9]
Dose Preparation
-
Dose Calculation : Calculate the required amount of this compound and vehicle based on the mean body weight of the treatment group and the desired dose (e.g., 50 mg/kg).
-
Vehicle Selection : Since this compound is poorly water-soluble, a suspension is typically required.[15] A common vehicle is 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water.[13] Alternatively, a solution with co-solvents like PEG300 can be used.[13]
-
Preparation of Suspension :
-
Weigh the calculated amount of this compound.
-
If necessary, grind the compound to a fine powder using a mortar and pestle.
-
Gradually add the vehicle to the powder while mixing to create a uniform suspension. A magnetic stirrer can be used for larger volumes.
-
Ensure the suspension is continuously stirred to maintain homogeneity during dosing.
-
Oral Gavage Procedure
-
Measure Needle Depth : Before insertion, measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the approximate length required to reach the stomach.[12] Mark this length on the needle.
-
Fill the Syringe : Draw the calculated volume of the this compound suspension into the syringe. Ensure there are no air bubbles.
-
Needle Insertion :
-
With the cotton rat properly restrained, gently insert the gavage needle into the mouth, to one side of the incisors.[12]
-
Advance the needle over the tongue and into the esophagus. The animal should swallow as the needle passes into the pharynx.[9]
-
If any resistance is met, or if the animal shows signs of respiratory distress (e.g., gasping, fluid from the nose), immediately withdraw the needle and reassess the technique.[9][14] Do not force the needle.
-
-
Dose Administration :
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the dose.
-
Administer the compound slowly to prevent reflux.[9]
-
-
Needle Removal : After administering the full dose, gently remove the needle along the same path of insertion.
Post-Procedure Monitoring
-
Return the animal to its cage and monitor for at least 10-15 minutes for any immediate adverse reactions, such as respiratory distress, lethargy, or unusual behavior.[11]
-
Continue to monitor the animals periodically for the next 24 hours.
-
Provide fresh food and water ad libitum.
Experimental Workflow Diagram
Caption: Workflow for oral gavage of this compound in cotton rats.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. instechlabs.com [instechlabs.com]
- 15. researchgate.net [researchgate.net]
Quantifying the Antiviral Efficacy of BMS-433771 Against Respiratory Syncytial Virus in A549 Cells
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] This compound has demonstrated significant antiviral activity against both RSV A and B groups.[3][4] The mechanism of action of this compound involves the inhibition of the RSV fusion (F) protein, a critical component for viral entry into host cells and the formation of syncytia.[1][4][5] By targeting the F protein, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, thereby preventing the initiation of infection.[1][4] These application notes provide detailed protocols for quantifying the antiviral activity of this compound in A549 cells, a human alveolar adenocarcinoma cell line commonly used as a model for respiratory virus infection.
Quantitative Data Summary
The antiviral potency of this compound has been quantified in various in vitro assays. The following tables summarize the reported efficacy of this compound against RSV in A549 and other relevant cell lines.
Table 1: In Vitro Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Cell Line | Virus Strain/Group | Assay Type | Endpoint | Potency (EC₅₀/IC₅₀) | Reference |
| A549 | RSV A2 | CellTiter-Glo | Inhibition of viral replication | 13 nM | [3][6] |
| HEp-2 | RSV Long | Cell Protection Assay | Inhibition of CPE | Not specified | [5] |
| HEp-2 | RSV Long | Viral Protein Expression | Inhibition of matrix protein expression | 13 nM | [1] |
| Various | Multiple lab and clinical isolates (A and B) | Not specified | 50% effective concentration | Average of 20 nM | [1][3][4] |
| HEp-2 | RSV Long | Plaque Reduction Assay | Inhibition of plaque formation | 2 - 40 nM | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Potency (CC₅₀) | Reference |
| HEp-2 | CCK-8 Assay | Cell Viability | > 100 µM | [6] |
| HEp-2 | Not specified | Cytotoxicity | > 211 µM | [6] |
| HeLa | Not specified | Cytotoxicity | > 100 µM | [6] |
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound targets the RSV fusion (F) protein, a class I fusion glycoprotein. The F protein is synthesized as an inactive precursor (F0) and is subsequently cleaved into F1 and F2 subunits, which remain linked by a disulfide bond. For viral entry, the F protein undergoes a significant conformational change, extending a hydrophobic fusion peptide into the host cell membrane. It then refolds into a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and driving membrane fusion. This compound is believed to bind to a hydrophobic pocket within the F protein, stabilizing its prefusion conformation and preventing the structural rearrangements necessary for membrane fusion.[4] This inhibition occurs at both the early stage of viral entry and the late stage of syncytium formation.[1][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the cultivation of A549 cells, propagation of RSV, and the quantification of the antiviral activity and cytotoxicity of this compound.
A549 Cell Culture and Maintenance
-
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Prepare complete growth medium by supplementing F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture A549 cells in T-75 flasks with 15-20 mL of complete growth medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency (typically every 3-4 days).
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA solution.
-
Incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize trypsin with 6-8 mL of complete growth medium and centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a ratio of 1:3 to 1:8.
-
Respiratory Syncytial Virus (RSV) Propagation and Titration
-
Materials:
-
RSV strain (e.g., A2 or Long strain)
-
HEp-2 or A549 cells
-
Growth medium (as for cell culture) and infection medium (growth medium with 2% FBS)
-
Methylcellulose overlay medium (e.g., 1:1 mixture of 2% methylcellulose and 2x MEM with 4% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Protocol for Propagation:
-
Grow a near-confluent monolayer of HEp-2 or A549 cells in a T-150 flask.
-
Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01-0.1 in a small volume of infection medium.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Add fresh infection medium and incubate until significant cytopathic effect (CPE), typically syncytia formation, is observed (usually 3-5 days).
-
Harvest the virus by scraping the cells into the medium.
-
Subject the cell suspension to three freeze-thaw cycles to release intracellular virus.
-
Clarify the viral lysate by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Aliquot the supernatant (viral stock) and store at -80°C.
-
-
Protocol for Titration (Plaque Assay):
-
Seed HEp-2 or A549 cells in 6-well plates and grow to 90-100% confluency.
-
Prepare 10-fold serial dilutions of the viral stock in infection medium.
-
Infect the cell monolayers with 200 µL of each viral dilution for 1-2 hours at 37°C.
-
Aspirate the inoculum and overlay the cells with 2 mL of methylcellulose overlay medium.
-
Incubate for 5-7 days at 37°C until plaques are visible.
-
Aspirate the overlay, fix and stain the cells with crystal violet solution for 10-15 minutes.
-
Wash the plates with water, air dry, and count the plaques to determine the viral titer in plaque-forming units per mL (PFU/mL).
-
Antiviral Activity Assays
Caption: General workflow for antiviral assays.
-
Seed A549 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with RSV at an MOI that causes complete CPE in 3-5 days.
-
Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubate the plates at 37°C until CPE is complete in the virus control wells.
-
Stain the cells with crystal violet solution and quantify the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) as the compound concentration that inhibits CPE by 50%.
-
Follow steps 1-3 of the CPE inhibition assay using 6-well or 12-well plates.
-
Infect the cells with a low dose of RSV (e.g., 50-100 PFU/well).
-
After a 1-2 hour adsorption period, remove the inoculum and overlay with methylcellulose medium containing the respective concentrations of this compound.
-
Incubate for 5-7 days, then fix and stain the plaques with crystal violet.
-
Count the number of plaques in each well.
-
The EC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
-
Follow steps 1-5 of the CPE inhibition assay.
-
After the incubation period (e.g., 72 hours), fix the cells with 80% acetone.
-
Wash the plates with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with a suitable blocking buffer (e.g., 5% non-fat milk in PBST).
-
Incubate with a primary antibody against an RSV protein (e.g., anti-RSV F monoclonal antibody).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and add a TMB substrate. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
The EC₅₀ is the compound concentration that reduces the viral protein signal by 50%.
Cytotoxicity Assay (MTT Assay)
-
Seed A549 cells in a 96-well plate as for the antiviral assays.
-
Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assays.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50% compared to the cell control.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro quantification of the antiviral activity of this compound against Respiratory Syncytial Virus in A549 cells. By employing these standardized methods, researchers can obtain reliable and reproducible data on the potency and cytotoxicity of this and other antiviral compounds, facilitating the drug development process for RSV infections. The provided diagrams illustrate the mechanism of action and experimental workflows, offering a clear visual guide for professionals in the field.
References
- 1. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Measuring BMS-433771 Activity with a Viral Protein Expression Assay
Introduction
BMS-433771 is a potent and orally active small-molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1][2] It is effective against both group A and B strains of the virus.[1][3] The compound's mechanism of action is the inhibition of membrane fusion, a critical step in the viral entry process.[1][4][5] Specifically, this compound targets the F1 subunit of the RSV fusion (F) protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[1][3] This inhibition occurs during the early stages of virus entry and also affects the late-stage formation of syncytia, which are characteristic of RSV infection.[1][5] A reliable method for quantifying the antiviral activity of this compound is the viral protein expression assay. This assay directly measures the extent of viral replication by quantifying the amount of a specific viral protein, such as the matrix protein, produced in infected host cells.[1]
Visualizing the Mechanism of Action of this compound
The following diagram illustrates the key steps in RSV entry and the inhibitory action of this compound.
Caption: Mechanism of RSV entry and inhibition by this compound.
Experimental Protocols
A viral protein expression assay provides a direct measure of viral replication and is a robust method for determining the efficacy of antiviral compounds like this compound.[1] The following protocol is a general guideline that can be adapted for specific cell lines and virus strains.
Experimental Workflow
The overall workflow for the viral protein expression assay is depicted below.
Caption: Workflow for the viral protein expression assay.
Detailed Protocol
Materials and Reagents:
-
Cell Line: HEp-2 or A549 cells
-
Virus: RSV (e.g., Long strain, A2 strain)
-
Compound: this compound
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or similar
-
Antibodies: Primary antibody against RSV matrix protein, HRP-conjugated secondary antibody
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Instrumentation: Cell culture incubator, plate reader, Western blot apparatus
Procedure:
-
Cell Seeding:
-
Seed HEp-2 or A549 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
When cells are confluent, remove the growth medium.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 to 1.
-
Immediately after adding the virus, add the prepared dilutions of this compound to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator to allow for viral replication and protein expression.
-
-
Cell Lysis:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.
-
-
Protein Quantification (Western Blot):
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the RSV matrix protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add an ECL substrate.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the viral protein expression in the treated samples to the untreated control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Data Presentation
The antiviral activity of this compound against various RSV strains can be summarized in a table for easy comparison.
| RSV Strain | Subgroup | EC50 (nM) | Cell Line | Assay Type |
| Long | A | 13 | HEp-2 | Viral Protein Expression |
| A2 | A | 10 | HEp-2 | Viral Protein Expression |
| B Washington | B | 18 | HEp-2 | Viral Protein Expression |
| Average | A & B | 20 | N/A | Multiple Assays |
Data is compiled from published studies.[1][2][3]
Logical Relationship
The relationship between the concentration of this compound, the level of viral protein expression, and the resulting antiviral activity follows a clear dose-dependent pattern.
Caption: Dose-response relationship of this compound.
Conclusion
The viral protein expression assay is a specific and quantitative method to evaluate the in vitro efficacy of this compound against RSV.[1] By directly measuring a key indicator of viral replication, this assay provides valuable data for determining the potency of the compound and for further studies into its mechanism of action. The detailed protocol and workflows provided here serve as a comprehensive guide for researchers in the fields of virology and antiviral drug development.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scilit.com [scilit.com]
Application Note: Quantification of BMS-433771 in Plasma by LC-MS/MS
Abstract
This document provides a framework for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BMS-433771 in plasma. This compound is a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion protein, which has shown efficacy in preclinical models.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies during drug development. While a specific, publicly available, validated LC-MS/MS method for this compound has not been identified in the literature, this application note outlines a generalized protocol based on established bioanalytical principles for small molecules. This protocol is intended to serve as a starting point for method development and will require full validation according to regulatory guidelines.
Introduction
This compound is an investigational antiviral compound that targets the fusion (F) protein of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly. By inhibiting the conformational changes in the F protein required for membrane fusion, this compound effectively blocks viral entry into host cells.[1][2] To support the preclinical and potential clinical development of this compound, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS is the preferred platform for such applications due to its high sensitivity, selectivity, and wide dynamic range.
This application note describes a proposed LC-MS/MS method for the determination of this compound in plasma. The described procedures for sample preparation, chromatographic separation, and mass spectrometric detection are based on common practices for the analysis of small molecule drugs in biological fluids and should be optimized and validated for this specific analyte.
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the fusion of the RSV viral envelope with the host cell membrane. This process is mediated by the viral F protein. The diagram below illustrates the targeted step in the viral life cycle.
Caption: Inhibition of RSV Fusion by this compound.
Experimental Workflow
The proposed analytical workflow for the quantification of this compound in plasma is depicted below. This workflow encompasses sample preparation, LC-MS/MS analysis, and data processing.
Caption: Proposed bioanalytical workflow.
Experimental Protocols
Note: The following protocols are generalized and will require optimization and validation for this compound.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Control human plasma (K2EDTA)
Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve in a suitable organic solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the SIL-IS in a similar manner. The concentration of the IS working solution should be optimized to produce a consistent and appropriate response.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and centrifuge prior to injection into the LC-MS/MS system.
Liquid Chromatography Conditions (Example)
| Parameter | Suggested Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized to provide good peak shape and separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over 3-5 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions (Example)
| Parameter | Suggested Setting |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and its SIL-IS. The protonated or deprotonated molecule [M+H]+ or [M-H]- would be the precursor ion, and characteristic product ions would be selected for quantification and confirmation. |
| Ion Source Temp. | To be optimized (e.g., 500°C) |
| Capillary Voltage | To be optimized (e.g., 3.5 kV) |
| Collision Gas | Argon |
| Collision Energy | To be optimized for each MRM transition |
Method Validation Parameters (Hypothetical Data)
A full validation of the developed method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA). The following tables present hypothetical data for a validated method to illustrate the expected performance characteristics.
Table 1: Calibration Curve Details
| Parameter | Value |
| Calibration Model | Linear, weighted by 1/x² |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top | 8 hours | Room Temperature | ± 15% of nominal |
| Freeze-thaw | 3 cycles | -80°C to RT | ± 15% of nominal |
| Long-term | 30 days | -80°C | ± 15% of nominal |
Conclusion
This application note provides a foundational protocol for the development and validation of an LC-MS/MS method for the quantification of this compound in plasma. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on standard bioanalytical practices and will require optimization for this specific analyte. A thorough method validation is necessary to ensure the reliability and reproducibility of the data for use in pharmacokinetic and other drug development studies.
References
Troubleshooting & Optimization
Overcoming BMS-433771 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of BMS-433771 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] A stock solution of 20 mM in DMSO is commonly used.[1] For the standard this compound compound, a concentration of up to 6.25 mg/mL (16.56 mM) can be achieved in DMSO with the aid of ultrasonication and warming to 60°C.[2] The dihydrochloride hydrate form of this compound exhibits higher solubility in DMSO, reaching up to 50 mg/mL (106.75 mM) with ultrasonication.[3] It is crucial to use newly opened, non-hygroscopic DMSO, as water content can significantly reduce the solubility of the compound.[2][3]
Q2: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A2: Direct dissolution of this compound in purely aqueous solutions like PBS or cell culture media is challenging due to its low water solubility. However, it is possible to achieve a concentration of 2.5 mg/mL (6.62 mM) in water by using ultrasonication and adjusting the pH to 4 with HCl.[2] For most cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For oral administration in animal models, such as mice, this compound can be formulated in a solution of 50% polyethylene glycol 400 (PEG400) in water.[1] This vehicle helps to improve the solubility and bioavailability of the compound for oral dosing.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of the respiratory syncytial virus (RSV).[1][4] It functions as a viral fusion inhibitor by targeting the RSV fusion (F) protein.[1][4][5] Specifically, it binds to a hydrophobic pocket within the N-terminal heptad repeat of the F protein, which prevents the conformational changes required for the fusion of the viral envelope with the host cell membrane.[4] This inhibition occurs during the early stages of viral entry and also prevents the formation of syncytia (cell-to-cell fusion) in the later stages of infection.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous media. | The final concentration of this compound in the aqueous medium exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Ensure the final concentration of this compound is within a soluble range for your specific assay conditions. - Increase the final percentage of DMSO in the working solution, but be mindful of potential solvent toxicity to your cells. It is advisable to run a vehicle control with the same final DMSO concentration. - Consider using a formulation with solubilizing agents like PEG400 for in vivo studies.[1] |
| Inconsistent experimental results. | Degradation of this compound stock solution. Inaccurate concentration of the stock solution due to incomplete dissolution. | - Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2] - When preparing the stock solution, ensure complete dissolution by using ultrasonication and gentle warming as needed.[2][3] - Use freshly opened, high-purity DMSO to avoid issues with water absorption, which can affect solubility.[2][3] |
| Low in vivo efficacy. | Poor bioavailability due to improper formulation. | - For oral administration, use a vehicle that enhances solubility and absorption, such as 50% PEG400 in water.[1] - Ensure the compound is fully dissolved in the vehicle before administration. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Form | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | Standard | 6.25 | 16.56 | Ultrasonic and warming to 60°C[2] |
| DMSO | Dihydrochloride Hydrate | 50 | 106.75 | Ultrasonic[3] |
| H₂O | Standard | 2.5 | 6.62 | Ultrasonic and adjust pH to 4 with HCl[2] |
Table 2: In Vitro and In Vivo Formulations
| Application | Vehicle | Concentration | Reference |
| In Vitro | DMSO | 20 mM (Stock Solution) | [1] |
| In Vivo (Oral) | 50% PEG400 in Water | Varies by study | [1] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of newly opened, high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.
-
If necessary, gently warm the solution to 60°C in a water bath with intermittent vortexing until the solid is completely dissolved.[2]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental and control groups and is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
Add the working solutions to the cell cultures as per your experimental design.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: RSV fusion mechanism and this compound inhibition.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting off-target effects of BMS-433771 in cell culture
This technical support center provides guidance for researchers using BMS-433771 in cell culture experiments. The information herein is designed to help interpret experimental results, troubleshoot common issues, and differentiate between on-target antiviral effects and other cellular phenomena.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor?
A1: No, this compound is not a kinase inhibitor. It is a potent and specific small molecule inhibitor of the Respiratory Syncytial Virus (RSV) F protein.[1][2] Its mechanism of action is to block the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry.[1][3]
Q2: What is the primary cellular target of this compound?
A2: The primary target of this compound is the RSV F protein, a type I viral fusion protein.[3][4] It does not have a primary target within the host cell. The compound binds to a hydrophobic pocket within the F protein, stabilizing its prefusion conformation and preventing the conformational changes necessary for membrane fusion.[3][4]
Q3: What are the expected on-target effects of this compound in an RSV-infected cell culture?
A3: In a cell culture model of RSV infection, effective concentrations of this compound are expected to result in:
-
A reduction in viral replication, measurable by plaque reduction assays or viral yield reduction assays.[1]
-
Protection of cells from virus-induced cytopathic effects (CPE).[1]
-
Inhibition of syncytia (cell-to-cell fusion) formation.[1]
Q4: How can I differentiate between a true antiviral effect and cytotoxicity?
A4: This is a critical aspect of interpreting your results. A common method is to determine the 50% cytotoxic concentration (CC50) in uninfected cells and the 50% effective concentration (EC50) in infected cells. A favorable therapeutic index (CC50/EC50) indicates that the antiviral activity is not due to general cytotoxicity. It is recommended to run a cytotoxicity assay in parallel with your antiviral experiment using the same cell line, compound concentrations, and incubation time.[5]
Q5: My experiment with this compound is not showing the expected antiviral effect. What could be the reason?
A5: Several factors could contribute to a lack of efficacy. These include issues with the compound itself (e.g., degradation, incorrect concentration), the experimental setup (e.g., inappropriate cell line, high multiplicity of infection), or the virus strain (e.g., pre-existing resistance). Refer to the Troubleshooting Guide for a more detailed breakdown of potential causes and solutions. One specific issue to consider is the emergence of resistant viral variants, which can occur through mutations in the F protein.[1][6]
Troubleshooting Guide
This guide is intended to help users identify and resolve common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lack of Antiviral Activity | Compound degradation | Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C). Prepare fresh working dilutions for each experiment. |
| Incorrect compound concentration | Verify calculations for serial dilutions. Use a dose-response curve to determine the EC50. | |
| High Multiplicity of Infection (MOI) | A very high viral load may overwhelm the inhibitor. Optimize the MOI for your specific cell line and virus strain. | |
| Viral Resistance | Sequence the F protein gene of your viral stock to check for known resistance mutations. Consider testing against a different, sensitive strain of RSV. | |
| High Cell Death in Both Infected and Uninfected Wells | Compound Cytotoxicity | Perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo) on uninfected cells to determine the CC50. Use concentrations well below the CC50 for antiviral assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). | |
| Inconsistent Results Between Experiments | Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Variability in Virus Titer | Aliquot and freeze viral stocks to ensure a consistent titer is used in each experiment. Re-titer stock periodically. | |
| Inhibition of Syncytia but not Viral Entry | Timing of Compound Addition | This compound inhibits both viral entry and cell-to-cell fusion.[1] If only the latter is observed, it may be due to the timing of compound addition. For syncytia inhibition assays, the compound is typically added after infection has been established.[1] |
Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the replication of a virus, quantified by the reduction in the number of viral plaques.
-
Cell Seeding: Seed a 12-well or 24-well plate with a suitable cell line (e.g., HEp-2) to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of your RSV stock in serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium containing a low concentration of serum (e.g., 2%).
-
Infection: Aspirate the growth medium from the cells and infect the monolayer with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay (MTS Assay)
This assay measures cell viability by assessing the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50, the concentration at which 50% of the cells are non-viable.
Visualizations
Caption: Mechanism of action of this compound on RSV F protein-mediated fusion.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: Logical relationship for interpreting antiviral data.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. scilit.com [scilit.com]
Optimizing BMS-433771 dosage for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BMS-433771 in in vivo studies. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the Respiratory Syncytial Virus (RSV) F (fusion) protein.[1][2][3] It functions by inhibiting the fusion of the viral envelope with the host cell membrane, which is a critical early step in the viral entry process.[1][2][4] The compound binds to a hydrophobic cavity within the F protein, interfering with the conformational changes required for membrane fusion.[3] This mechanism is effective against both group A and B strains of RSV.[1][3]
Q2: What is the primary in vivo application for this compound?
A2: The primary in vivo application of this compound is to evaluate its efficacy in reducing RSV replication in animal models of infection, such as BALB/c mice and cotton rats.[1][2][5] Studies have demonstrated its ability to significantly reduce viral titers in the lungs of infected animals following oral administration.[1][4]
Q3: How should this compound be prepared for oral administration?
A3: For in vivo studies in mice, this compound can be dissolved in a solution of 50% polyethylene glycol 400 (PEG-400) in water.[1] The compound is then administered to the animals via oral gavage.[1]
Q4: What is the optimal timing for administering this compound in relation to viral inoculation?
A4: this compound demonstrates the highest efficacy when administered prophylactically. Studies show that a single oral dose given 1 hour prior to intranasal RSV inoculation is as effective as a multiple-day dosing regimen.[2][6] The compound is generally ineffective when administered 1 hour or more after the virus has been introduced.[2] This is consistent with its mechanism of action as a viral entry inhibitor.[2]
Q5: What are the recommended dosage ranges for mice and cotton rats?
A5: The effective dose differs between rodent models. In BALB/c mice, a single oral dose of ≥5 mg/kg is sufficient to significantly reduce lung viral titers.[2] In cotton rats, a higher dose of ≥50 mg/kg is required to achieve a similar level of inhibition.[2] The area under the concentration-time curve (AUC) needed to achieve 50% of the maximum response was found to be approximately 7.5-fold less for mice than for cotton rats.[2][6]
Troubleshooting Guide
Issue 1: No reduction in lung viral titer is observed after treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Time | This compound is a fusion inhibitor and must be present during the initial viral entry stage.[1][2] Ensure the compound is administered prophylactically, typically 1 hour before viral inoculation.[2][5] Post-infection administration is largely ineffective.[2] |
| Inadequate Dose | The required dose varies by animal model. For BALB/c mice, doses should be at least 5 mg/kg. For cotton rats, doses of 50-200 mg/kg have been shown to be effective.[2] Verify that the administered dose is appropriate for the chosen model. |
| Drug Formulation/Solubility Issues | Improper dissolution can lead to lower bioavailability. Ensure this compound is fully dissolved in the vehicle (e.g., 50% PEG-400 in water) before administration.[1] |
| Resistant Viral Strain | Although this compound is broadly active, resistance can arise from mutations in the F protein.[1] A virus with the K394R mutation, for example, is refractory to this compound treatment in vivo.[2][5] If possible, sequence the F protein of your viral stock to check for resistance mutations. |
Issue 2: High variability in viral titers between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Gavage Technique | Inaccurate oral gavage can lead to variable dosing. Ensure all personnel are properly trained and consistent in their administration technique to deliver the full intended dose to the stomach. |
| Variable Inoculation | Inconsistent intranasal inoculation can lead to different initial viral loads. Standardize the inoculation procedure, including volume and animal handling, to ensure uniform infection across all subjects. |
| Animal Health Status | Underlying health issues or stress can affect an animal's immune response and susceptibility to infection. Ensure all animals are healthy, acclimated, and housed under identical conditions. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition |
| Average EC₅₀ | 20 nM | Activity against multiple lab and clinical isolates (A & B groups)[1][3] |
| EC₅₀ (RSV Long Strain) | 12 nM | Cytopathic Effect (CPE) protection in HEp-2 cells[1] |
| CC₅₀ (Toxicity) | >218 µM | Reduction of cellular MTT metabolism in HEp-2 cells[1] |
Table 2: In Vivo Efficacy of this compound (Single Oral Dose, 1 hr Pre-Infection)
| Animal Model | Effective Dose | Observed Effect |
| BALB/c Mouse | ≥ 5 mg/kg | ≥1.0 log₁₀ TCID₅₀ reduction in lung viral titer[2] |
| Cotton Rat | ≥ 50 mg/kg | ~1.0 log₁₀ TCID₅₀ reduction in lung viral titer[2] |
| Cotton Rat | 25 - 200 mg/kg | 80% - 93% reduction in geometric mean viral titers[2] |
Visualizing Mechanisms and Workflows
Caption: Mechanism of this compound as an RSV fusion inhibitor.
Caption: Workflow for an in vivo efficacy study of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Objective: To prepare a homogenous solution of this compound for oral administration in rodents.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400)
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Vortex mixer
-
Warming bath or block (optional)
-
-
Procedure:
-
Calculate the total volume of dosing solution required based on the number of animals, their average weight, and the dosing volume (e.g., 0.2 mL per 20g mouse).[1]
-
Prepare the vehicle solution by mixing equal volumes of PEG-400 and sterile water (50% PEG-400). For example, mix 5 mL of PEG-400 with 5 mL of sterile water.
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a 0.2 mL dosing volume, the concentration is 0.5 mg/mL).
-
Add the this compound powder to the 50% PEG-400 vehicle.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming (to ~37°C) may assist in dissolution, but check for compound stability at elevated temperatures.
-
Visually inspect the solution to ensure there is no precipitate.
-
Prepare a vehicle-only control solution using the same procedure without adding the compound.
-
Store the solution at room temperature and use it within the same day of preparation.
-
Protocol 2: General In Vivo RSV Efficacy Study in BALB/c Mice
-
Objective: To assess the prophylactic efficacy of this compound in reducing RSV lung viral titers.
-
Materials:
-
6-10 week old female BALB/c mice[1]
-
RSV A (e.g., Long strain) viral stock with a known titer
-
Prepared this compound dosing solution and vehicle control
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Pipettes and sterile tips
-
Biosafety cabinet (BSL-2)
-
-
Procedure:
-
Acclimate mice for at least 3-5 days before the start of the experiment. Randomly assign mice to treatment groups (e.g., Vehicle, 5 mg/kg, 25 mg/kg, 50 mg/kg), with at least 6 mice per group.[5]
-
On Day 0, weigh each mouse to calculate the precise dosing volume.
-
Administer the appropriate this compound solution or vehicle control via oral gavage.
-
One hour after dosing, lightly anesthetize the mice.
-
Inoculate the mice intranasally with a predetermined dose of RSV (e.g., 10⁵-10⁶ PFU) in a small volume (e.g., 50 µL).
-
Monitor the animals daily for clinical signs of illness (weight loss, ruffled fur, lethargy).
-
On Day 4 or 5 post-infection, euthanize the animals via an approved method.
-
Aseptically harvest the lungs and place them in pre-weighed sterile tubes.
-
Store lungs at -80°C until ready for viral titer quantification.
-
Process the lungs (homogenize, clarify) and determine the viral titer using a standard method such as a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or plaque assay.
-
Analyze the data by comparing the log₁₀ viral titers between the vehicle-treated and this compound-treated groups.
-
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in BMS-433771 fusion assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BMS-433771 in Respiratory Syncytial Virus (RSV) fusion assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active inhibitor of Respiratory Syncytial Virus (RSV) replication.[1][2] It functions by inhibiting the fusion of lipid membranes mediated by the RSV fusion (F) protein.[1][2] This inhibition occurs at two key stages: the early stage of virus entry into the host cell and the late-stage formation of syncytia (cell-to-cell fusion).[1][3] The compound is thought to bind to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein, thereby interfering with the conformational changes required for membrane fusion.[2]
Q2: What is the expected potency (EC50) of this compound in in vitro assays?
This compound exhibits potent activity against both group A and group B RSV strains, with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2] However, the EC50 can range from 2 to 40 nM depending on the specific RSV strain and the assay format used (e.g., plaque reduction, cell protection, or viral protein expression assays).[1]
Q3: Is this compound specific to a particular virus?
Yes, studies have shown that this compound is a specific inhibitor of RSV. It does not exhibit significant inhibitory activity against other viruses such as parainfluenza virus, Sendai virus, influenza A virus, human rhinovirus, or poliovirus at concentrations well above its effective dose for RSV.[1]
Q4: Can resistance to this compound develop?
Yes, RSV can develop resistance to this compound. Resistance has been mapped to single amino acid mutations in the F1 subunit of the fusion protein.[1][3] A key mutation known to confer significant resistance is the K394R substitution (a change from lysine to arginine at position 394).[4]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected EC50 Values (Lower Potency)
| Potential Cause | Recommended Action |
| RSV Strain Variability | Different laboratory and clinical isolates of RSV can exhibit varying sensitivity to this compound. Confirm the identity and expected sensitivity of the RSV strain being used. |
| Compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh dilutions from a validated stock solution for each experiment. |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and health of the cell line (e.g., HEp-2). Variations in cell health can affect viral replication and assay readout. |
| Assay Readout Timing | The timing of the assay readout is critical. For syncytium formation assays, ensure the compound is added at the appropriate time post-infection to specifically target fusion.[1] |
| Presence of Resistant Virus | If consistently high EC50 values are observed, consider the possibility of a resistant viral population. Sequence the F protein gene of the viral stock to check for known resistance mutations like K394R.[4] |
Issue 2: High Variability Between Replicate Wells or Experiments
| Potential Cause | Recommended Action |
| Inconsistent Virus Titer | Ensure the viral stock has a consistent and accurately determined titer. Use a low multiplicity of infection (MOI) for plaque reduction assays to ensure distinct plaques. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique to ensure consistent addition of cells, virus, and compound to all wells. |
| Edge Effects in Assay Plates | To minimize edge effects, consider not using the outer wells of the 96-well plate for experimental data. Fill the outer wells with sterile media or PBS. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating to promote a uniform monolayer. |
Issue 3: No Inhibition Observed at Expected Concentrations
| Potential Cause | Recommended Action |
| Incorrect Timing of Compound Addition | For virus entry assays, this compound must be present during or shortly after viral inoculation. Time-of-addition experiments show that its effectiveness diminishes significantly if added hours after infection has been established at 37°C.[1] |
| Highly Resistant Viral Strain | The viral strain being used may harbor resistance mutations. The K394R mutation, for example, can lead to a more than 1,000-fold increase in resistance.[4] |
| Inactive Compound | Verify the integrity and concentration of the this compound stock solution. If possible, test the compound in a well-characterized, sensitive RSV strain as a positive control. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Various RSV Strains
| Virus Strain | Group | EC50 (nM) |
| Long | A | 13 ± 1.6 |
| A2 | A | 10 ± 2.1 |
| B Washington | B | 18 ± 4.0 |
| V8612-22 | A | 14 ± 2.7 |
| V911-73 | A | 26 ± 4.6 |
| HOU-0915 | A | 22 ± 1.8 |
| RUG-0420 | A | 24 ± 2.2 |
| JEN-1133 | A | 50 ± 15.6 |
| LEO-0713 | A | 23 ± 3.2 |
| MUL-0721 | B | 16 ± 1.8 |
| BEN-0819 | B | 9 ± 2.5 |
| Data are averages of two experiments. |
Experimental Protocols
Protocol 1: RSV Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the replication of RSV, as determined by the reduction in the number of plaques (zones of cell death) formed in a cell monolayer.
-
Cell Plating: Seed HEp-2 cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the RSV stock in serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in medium.
-
Infection: Remove the growth medium from the cells and infect with approximately 50 plaque-forming units (PFU) of RSV per well.
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.75% methylcellulose and the desired concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5 days.
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Staining and Counting: After incubation, fix the cells with formalin and stain with a 0.1% crystal violet solution. Wash the plates, allow them to dry, and count the number of plaques. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[1]
Protocol 2: Syncytium Formation (Cell-Cell Fusion) Inhibition Assay
This assay assesses the ability of a compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells.
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Infection: Infect a confluent monolayer of HEp-2 cells with an RSV strain known to cause syncytia.
-
Incubation: Allow the infection to proceed for 16 hours to allow for initial viral replication and expression of the F protein on the cell surface.
-
Treatment: After 16 hours post-infection, add fresh medium containing serial dilutions of this compound. This timing ensures the assay specifically measures inhibition of cell-cell fusion rather than initial virus entry.[1]
-
Further Incubation: Incubate the cells for an additional 24-48 hours.
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Visualization and Quantification: Observe the formation of multinucleated giant cells (syncytia) using a microscope. Quantify the extent of syncytium formation relative to an untreated control. The EC50 is the concentration that inhibits syncytium formation by 50%.
Visualizations
Caption: Mechanism of RSV entry and inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound assay results.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
How to prevent BMS-433771 degradation in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of BMS-433771 to prevent its degradation. Adherence to these guidelines is crucial for ensuring the compound's stability and the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powdered form in a tightly sealed container at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The dihydrochloride hydrate form of this compound should be stored in a sealed container, away from moisture.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions of this compound can be prepared in dimethyl sulfoxide (DMSO) or in water with a pH adjustment.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and the presence of water can impact the compound's stability and solubility.[1] For aqueous solutions, the pH should be adjusted to 4 with HCl to aid dissolution.[1]
Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While the compound is shipped at room temperature in its solid form, prolonged exposure of solutions to ambient temperatures can accelerate degradation.[1]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, compounds with a benzimidazole core can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[3][4] Hydrolysis may affect the amide linkage, while the benzimidazole ring system can be prone to oxidative degradation.[3][4] Exposure to light, particularly UV radiation, can also lead to the degradation of benzimidazole derivatives.
Q5: How can I check the quality of my stored this compound?
A5: The purity and concentration of your this compound stock solution can be verified using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can separate the parent compound from potential degradants. It is advisable to run a baseline HPLC analysis on a freshly prepared stock solution to serve as a reference for future quality control checks.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer. | The compound has limited solubility in neutral aqueous solutions. The buffer capacity may be insufficient to maintain the required acidic pH. | 1. Ensure the final pH of the working solution is at or below 4. 2. Consider using a buffer with a stronger buffering capacity in the acidic range. 3. If precipitation persists, try gently warming the solution and sonicating. 4. For in vivo studies, a formulation with 50% polyethylene glycol 400 in water has been used successfully.[5] |
| Inconsistent or lower than expected activity in experiments. | The compound may have degraded due to improper storage or handling. The actual concentration of the stock solution may be lower than calculated. | 1. Review storage conditions and handling procedures to ensure compliance with recommendations. 2. Prepare a fresh stock solution from solid this compound. 3. Verify the concentration and purity of the stock solution using HPLC analysis (see Experimental Protocols section). 4. Perform a dose-response experiment to confirm the compound's potency. |
| Visible discoloration of the solid compound or stock solution. | This may indicate degradation of the compound. | 1. Discard the discolored material. 2. Obtain a fresh supply of this compound. 3. Always store the compound protected from light and moisture. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | Up to 3 years | [1] |
| Solid | 4°C | Up to 2 years | [1] |
| In Solvent | -80°C | Up to 6 months | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and, if necessary, gently warm the solution (up to 60°C) and sonicate to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into sterile, single-use vials.
-
Store the aliquots at -80°C or -20°C as recommended.
-
Protocol 2: Quality Control of this compound Stock Solution by HPLC
-
Objective: To assess the purity and concentration of a this compound stock solution.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration in DMSO.
-
Dilute an aliquot of the stored stock solution to be tested to the same theoretical concentration as the standard.
-
Inject the standard and the test sample into the HPLC system.
-
Compare the peak area and retention time of the main peak in the test sample to that of the standard. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for storing and handling this compound.
References
Managing cytotoxicity of BMS-433771 at high concentrations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BMS-433771 who may be encountering unexpected cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity with this compound when it is reported to have low toxicity?
While this compound is consistently reported to have a favorable safety profile and low cytotoxicity in multiple cell lines, observing unexpected cell death in experiments can be attributed to several factors unrelated to the compound's intrinsic mechanism of action.[1][2] The most common issues include problems with compound solubility, high concentrations of the solvent (like DMSO), or other experimental artifacts. It is crucial to differentiate true cytotoxicity from issues like compound precipitation.
Q2: What is the reported therapeutic index for this compound?
This compound exhibits a high therapeutic index. Its 50% effective concentration (EC₅₀) against Respiratory Syncytial Virus (RSV) is in the low nanomolar range, while its 50% cytotoxic concentration (CC₅₀) is reported to be greater than 218 μM in HEp-2 cells.[3][4][5][6] This wide gap between the effective and cytotoxic concentrations underscores its specificity and low intrinsic toxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing what appears to be cytotoxicity, follow this guide to diagnose the potential cause.
Initial Assessment Workflow
This workflow helps determine if the observed cell death is due to true cytotoxicity or an experimental artifact.
Caption: Troubleshooting workflow for diagnosing unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (50% Effective Concentration) | HEp-2 | 12 nM | [3][4] |
| HEp-2 | ~20 nM (average) | [1][3] | |
| CC₅₀ (50% Cytotoxic Concentration) | HEp-2 | > 218 μM | [3][4][5][6] |
| Various | > Maximum concentration tested | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Incorrect preparation can lead to poor solubility and precipitation, which can be mistaken for cytotoxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (20 mM in DMSO):
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound and dissolve it in pure DMSO to create a 20 mM stock solution.[3]
-
To aid dissolution, vortex the solution vigorously. Gentle warming (up to 60°C) can be applied if necessary, but avoid overheating.[7][8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
-
Working Solutions:
-
Thaw a single aliquot of the 20 mM stock solution.
-
Perform serial dilutions of the stock solution into sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
Crucial Step: When diluting, add the DMSO stock solution to the aqueous medium and immediately vortex or mix well to prevent the compound from precipitating out of solution. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity.
-
Protocol 2: Standard Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[9]
Materials:
-
Cells plated in a 96-well, opaque-walled plate
-
This compound working solutions
-
Commercially available LDH cytotoxicity assay kit
-
Lysis Buffer (provided in the kit, for maximum LDH release control)
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Vehicle control (e.g., culture medium with 0.5% DMSO)
Workflow:
Caption: Experimental workflow for an LDH-based cytotoxicity assay.
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include the following essential controls:[10]
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Maximum LDH Release Control: Untreated cells that will be lysed later.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24-72 hours).
-
Lysis: Approximately 30-45 minutes before the end of the incubation, add Lysis Buffer to the "Maximum LDH Release Control" wells.
-
Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the supernatant from each well to a new plate, adding the LDH reaction mixture, incubating, and then measuring the absorbance at the specified wavelength.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.
Mechanism of Action of this compound
Understanding the specific mechanism of this compound helps in appreciating its low potential for off-target cytotoxicity. The compound is a highly specific inhibitor of the RSV fusion (F) protein.
Caption: Mechanism of action of this compound as an RSV fusion inhibitor.
This compound acts by binding to a hydrophobic cavity within the F protein, which is essential for mediating the fusion of the viral envelope with the host cell membrane.[1][6] This binding event prevents the necessary conformational changes in the F protein, thereby blocking viral entry and the formation of syncytia (cell-to-cell fusion).[3][11][12] Its high specificity for this viral protein is the basis for its potent antiviral activity and low cytotoxicity to the host cell.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. academic.oup.com [academic.oup.com]
Optimizing timing of BMS-433771 administration in animal models
A Note on the Mechanism of Action of BMS-433771: Scientific literature identifies this compound as a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It is not characterized as a pan-Trk inhibitor. This technical guide is therefore based on its well-documented antiviral properties against RSV.
This support center provides researchers, scientists, and drug development professionals with essential information for optimizing the administration of this compound in animal models of RSV infection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an RSV fusion inhibitor.[1][2] It binds to a hydrophobic pocket within the F1 subunit of the viral fusion protein.[1][3] This action prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry into the cell and preventing the formation of syncytia (the fusion of infected cells with neighboring cells).[1][4]
Q2: Which animal models are most commonly used for in vivo studies with this compound?
A2: The most frequently cited animal models for evaluating the efficacy of this compound against RSV are BALB/c mice and cotton rats.[5][6] BALB/c mice are a common inbred strain used for RSV research, while cotton rats are considered more permissive to RSV infection and may yield higher viral titers.[5]
Q3: How should I prepare this compound for oral administration in animal models?
A3: For in vivo studies, this compound has been successfully dissolved in a solution of 50% polyethylene glycol 400 (PEG400) in water. The compound is then administered via oral gavage.
Q4: Is this compound more effective as a prophylactic or therapeutic agent?
A4: Studies have shown that this compound is highly effective when administered prophylactically (before viral inoculation).[5] Prophylactic administration, even as a single dose given 1 hour before infection, has been shown to be as effective as a multi-day dosing regimen.[5] While its therapeutic potential has been evaluated, its efficacy is more pronounced when given prior to or at the time of infection.[5]
Q5: I'm observing high variability in viral titers in my treated animals. What could be the cause?
A5: High variability can be due to several factors. Ensure consistent oral gavage technique to deliver the full intended dose. The timing of administration relative to infection is critical; even small deviations can impact efficacy. Additionally, the choice of animal model can influence variability; cotton rats have been noted to show more variable results compared to BALB/c mice in some studies.[5]
Q6: Could viral resistance be an issue with this compound?
A6: Yes, resistance to this compound has been documented.[7] Mutations in the F1 subunit of the fusion protein, such as the K394R mutation, can confer resistance to the compound.[7] It is important to consider the possibility of emergent resistance, especially in longer-term studies.
Q7: Does the host immune system play a role in the antiviral efficacy of this compound?
A7: Studies in immunosuppressed mice (treated with cyclophosphamide) have demonstrated that this compound effectively reduces viral titers, indicating that its antiviral activity does not require an active host immune response.[5][8]
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies of this compound in common animal models.
| Parameter | BALB/c Mice | Cotton Rats | Reference |
| Administration Route | Oral Gavage | Oral Gavage | [5][6] |
| Vehicle | 50% PEG400 in water | Not explicitly stated, likely similar | |
| Effective Prophylactic Dose | ≥ 5 mg/kg (single dose) | ≥ 50 mg/kg (single dose) | [5] |
| Dosing Regimen (Prophylactic) | Single dose 1 hr pre-infection or 4-day b.i.d. | Single dose 1 hr pre-infection or 4-day b.i.d. | [5][8] |
| Therapeutic Window Explored | 5 min pre-infection, 1 hr pre-infection, 1 hr post-infection | Not explicitly detailed | [5] |
| Observed Efficacy | Significant reduction in lung viral titers | Reduction in lung viral titers | [5][6][9] |
Experimental Protocols
General Protocol for In Vivo Prophylactic Efficacy Study in BALB/c Mice
This protocol outlines a typical experiment to assess the prophylactic efficacy of this compound against RSV infection.
-
Animal Acclimatization: House female BALB/c mice (6-10 weeks old) in appropriate facilities for at least one week before the experiment.[1]
-
Compound Preparation: Prepare this compound in a vehicle of 50% PEG400 in water to the desired concentrations (e.g., 5 mg/kg, 15 mg/kg, 50 mg/kg).[5] Prepare a vehicle-only control.
-
Dosing: Administer a single dose of this compound solution or vehicle control to the respective groups of mice via oral gavage. A typical volume is 0.2 ml.[5]
-
Virus Inoculation: One hour after compound administration, anesthetize the mice and inoculate them intranasally with a known titer of RSV (e.g., 10^5 TCID50 of RSV Long strain).[5]
-
Monitoring: Monitor the animals daily for clinical signs of illness and weight loss.
-
Endpoint and Sample Collection: At a predetermined time point (e.g., 4 days post-infection), humanely euthanize the mice.[5]
-
Viral Titer Quantification: Aseptically collect the lungs and homogenize them. Determine the RSV titer in the lung homogenates using a suitable assay, such as a TCID50 (50% Tissue Culture Infectious Dose) assay on HEp-2 cells.[5]
-
Data Analysis: Calculate the geometric mean viral titers for each group. Compare the titers in the this compound-treated groups to the vehicle control group to determine the reduction in viral replication.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibiting RSV entry.
Experimental Workflow
Caption: Prophylactic efficacy study workflow for this compound.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
- 4. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Resistance in RSV Fusion Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with BMS-433771 and other respiratory syncytial virus (RSV) fusion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that inhibits RSV replication by targeting the viral fusion (F) protein.[1] It specifically binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein, interfering with the conformational changes required for the fusion of the viral and host cell membranes.[1] This action prevents both the initial entry of the virus into the host cell and the subsequent formation of syncytia (cell-to-cell fusion).[2][3]
Q2: What are the known resistance mutations for this compound?
Resistance to this compound has been mapped to single amino acid substitutions in the F1 subunit of the F protein.[2][3] The most well-characterized mutation is K394R, which confers a high level of resistance (>1,250-fold) to this compound.[4][5] Other reported resistance mutations include V144A, D392G, F140I, and D489Y.[5]
Q3: What is cross-resistance and why is it a concern with RSV fusion inhibitors?
Cross-resistance occurs when a mutation that confers resistance to one drug also confers resistance to other, often structurally related, drugs. This is a significant concern for RSV fusion inhibitors because many of them bind to a similar pocket on the F protein.[4] For example, the K394R mutation, originally identified through resistance selection with an analog of this compound, also confers resistance to other fusion inhibitors like TMC-353121.[4][6] This can limit the therapeutic options for treating RSV infections.
Q4: How does the K394R mutation lead to broad cross-resistance?
The K394R mutation is believed to confer cross-resistance by destabilizing the prefusion conformation of the F protein and increasing its fusion activity.[7][8] This heightened fusogenicity may create a narrower window of opportunity for the inhibitors to bind and exert their effect. The K394R mutation has been shown to confer resistance to this compound, TMC-353121, JNJ-53718678, and AK-0529, but interestingly, it only shows slight resistance to GS-5806.[4]
Troubleshooting Guides
Problem 1: Unexpectedly high EC50 values for this compound in a plaque reduction assay.
-
Possible Cause 1: Pre-existing resistant variants in the viral stock.
-
Troubleshooting Step: Sequence the F gene of your viral stock to check for the presence of known resistance mutations (e.g., K394R, D489Y).
-
-
Possible Cause 2: Issues with the plaque assay protocol.
-
Troubleshooting Step 1: Verify the health and confluency of the cell monolayer. Unhealthy or overly confluent cells can affect plaque formation and clarity.[9]
-
Troubleshooting Step 2: Ensure the correct concentration of the overlay medium (e.g., methylcellulose or agarose). An incorrect concentration can inhibit viral spread and plaque development.[10]
-
Troubleshooting Step 3: Check for inconsistencies in your technique, such as pipetting errors or improper plate handling, which can lead to variable results.[9]
-
Troubleshooting Step 4: Confirm the viability of your virus stock. Repeated freeze-thaw cycles can reduce viral titer.[10]
-
-
Possible Cause 3: Compound instability.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a trusted stock for each experiment.
-
Problem 2: Inconsistent results in a cell-cell fusion assay.
-
Possible Cause 1: Suboptimal expression of the F protein.
-
Troubleshooting Step: Verify the expression of the F protein in your transfected cells using Western blotting or immunofluorescence.
-
-
Possible Cause 2: Variation in cell density.
-
Troubleshooting Step: Ensure a consistent and optimal cell density in your co-culture wells. Both too high and too low cell densities can affect the formation and visualization of syncytia.
-
-
Possible Cause 3: Inefficient co-culture.
-
Troubleshooting Step: Gently mix the two cell populations before plating to ensure even distribution and maximize cell-to-cell contact.
-
Quantitative Data on Cross-Resistance
The following tables summarize the fold-resistance of various RSV F protein mutations to different fusion inhibitors. The fold-resistance is calculated as the ratio of the EC50 of the mutant virus to the EC50 of the wild-type virus.
Table 1: Cross-Resistance Profile of K394R Mutation
| Fusion Inhibitor | Fold Resistance (K394R) | Reference(s) |
| This compound | >1,250 - 1,902 | [4][5][11] |
| TMC-353121 | 1,033 | [11] |
| JNJ-53718678 | 6,024 | [4] |
| AK-0529 | 355 | [4] |
| GS-5806 | 4.4 | [4] |
| LF-6 | >71 | [11] |
Table 2: Resistance Profiles of Other F Protein Mutations
| Mutation | Fusion Inhibitor | Fold Resistance | Reference(s) |
| V144A | This compound | 150 | [5] |
| D392G | This compound | 35 | [5] |
| F140I | This compound | >1,250 | [5] |
| D489Y | This compound | >1,250 | [5] |
| S398L | TMC-353121 | 194 | [4] |
| D486N | TMC-353121 | 2,474 | [4] |
| K399I | VP-14637 / JNJ-2408068 | >1,000 | [12][13] |
| T400A | VP-14637 / JNJ-2408068 | >1,000 | [12][13] |
| D486N | VP-14637 / JNJ-2408068 | >1,000 | [12][13] |
| E487D | VP-14637 / JNJ-2408068 | >1,000 | [12][13] |
| F488Y | VP-14637 / JNJ-2408068 | >1,000 | [12][13] |
| L138F | GS-5806 | >4 | [3] |
| F140L | GS-5806 | >4 | [3] |
Experimental Protocols
Plaque Reduction Neutralization Assay
This assay is used to determine the concentration of a fusion inhibitor that reduces the number of viral plaques by 50% (EC50).
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
RSV stock
-
Fusion inhibitor (e.g., this compound)
-
Growth medium
-
Infection medium
-
Overlay medium (e.g., 1% methylcellulose in medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% methanol)
Procedure:
-
Seed HEp-2 cells in 24-well or 96-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of the fusion inhibitor in infection medium.
-
Pre-incubate the virus with the serially diluted inhibitor for 1 hour at room temperature.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-inhibitor mixture.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the inhibitor.
-
Incubate the plates at 37°C for 3-5 days, or until plaques are visible.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by determining the inhibitor concentration that results in a 50% reduction in the number of plaques compared to the virus-only control.
Cell-Cell Fusion Assay
This assay measures the ability of a fusion inhibitor to block the formation of syncytia induced by the RSV F protein.
Materials:
-
Effector cells (e.g., BHK-21 cells) expressing the RSV F protein and a reporter gene (e.g., luciferase under the T7 promoter).
-
Target cells (e.g., BHK-21 cells) expressing T7 RNA polymerase.
-
Fusion inhibitor.
-
Transfection reagent.
-
Luciferase assay reagent.
Procedure:
-
Transfect effector cells with a plasmid encoding the RSV F protein and a reporter plasmid.
-
Transfect target cells with a plasmid encoding T7 RNA polymerase.
-
After allowing for protein expression, co-culture the effector and target cells in the presence of serial dilutions of the fusion inhibitor.
-
Incubate the co-culture for a sufficient time to allow for cell fusion and reporter gene expression (typically 18-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Calculate the inhibitor concentration that results in a 50% reduction in reporter activity compared to the no-inhibitor control.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Validation & Comparative
A Head-to-Head Comparison of BMS-433771 and Palivizumab for RSV Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants and the elderly. The prevention of severe RSV-induced lower respiratory tract infections has been a long-standing goal of antiviral research. Palivizumab (Synagis®), a humanized monoclonal antibody, has been the cornerstone of prophylaxis for high-risk pediatric populations for over two decades. More recently, small-molecule inhibitors targeting the same viral protein, the fusion (F) protein, have emerged as a promising alternative. This guide provides a detailed comparison of the efficacy of BMS-433771, a small-molecule fusion inhibitor, and palivizumab, based on available preclinical and clinical data.
Mechanism of Action: Targeting the RSV Fusion Protein
Both this compound and palivizumab thwart RSV infection by inhibiting the function of the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane. However, their precise mechanisms of binding and inhibition differ.
Palivizumab is a monoclonal antibody that binds to a specific epitope on the prefusion conformation of the RSV F protein.[1][2][3][4] This binding physically obstructs the conformational changes in the F protein that are necessary for membrane fusion, thereby neutralizing the virus.[2][5]
This compound is an orally bioavailable small molecule that also targets the prefusion F protein.[6][7] It binds to a hydrophobic cavity within the trimeric F protein, stabilizing it in its prefusion state and preventing the conformational rearrangement required for viral entry.[6][7]
Efficacy Data: A Comparative Overview
Direct head-to-head clinical comparisons between this compound and palivizumab are not available as this compound has not progressed to late-stage clinical trials. However, preclinical data for this compound and extensive clinical data for palivizumab allow for an indirect comparison of their potential efficacy.
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against both RSV A and B strains, with an average 50% effective concentration (EC50) of approximately 20 nM.[6][7] In a study comparing another small-molecule RSV fusion inhibitor, ALX-0171, with palivizumab in a well-differentiated primary pediatric bronchial epithelial cell model, ALX-0171 was found to be approximately 3-fold more potent than palivizumab, with mean 50% inhibitory concentrations (IC50) of 346.9–363.6 nM and 1,048–1,090 nM, respectively.[8] This suggests that small molecule inhibitors like this compound can achieve high levels of in vitro potency.
| Compound | Assay Type | Cell Line | RSV Strain(s) | Potency (IC50/EC50) | Reference(s) |
| This compound | Cell Protection Assay | HEp-2 | RSV A (Long) | EC50: 12 nM | [5] |
| Viral Protein Expression | HEp-2 | RSV A (Long) | EC50: 13 nM | [5] | |
| Average of multiple assays | Various | RSV A and B clinical isolates | Average EC50: 20 nM | [6][7] | |
| Palivizumab | Microneutralization | WD-PBEC | RSV Clinical Isolates (BT2a, Memphis 37) | IC50: 1,048–1,090 nM | [8] |
In Vivo and Clinical Efficacy
This compound has shown efficacy in rodent models of RSV infection.[9] Oral administration of this compound resulted in a significant reduction of viral titers in the lungs of infected mice and cotton rats.[9] In BALB/c mice, a dose of 5 mg/kg was estimated to significantly reduce infectious RSV lung titers by approximately 1.0 log10 TCID50 per gram.[9] In cotton rats, a higher dose of 50 mg/kg was required to achieve a similar level of inhibition.[9]
Palivizumab's efficacy has been well-established in numerous clinical trials. The pivotal IMpact-RSV study, a randomized, double-blind, placebo-controlled trial, demonstrated that prophylactic administration of palivizumab resulted in a 55% reduction in hospitalization due to RSV in high-risk infants (10.6% in the placebo group vs. 4.8% in the palivizumab group).[10] The effectiveness of palivizumab in preventing RSV-related hospitalizations has been consistently reported in various studies, with effectiveness rates ranging from 70% to 82% in preventing confirmed clinical infection and hospitalization, respectively.[11]
| Compound | Study Type | Model/Population | Key Findings | Reference(s) |
| This compound | Preclinical (In Vivo) | BALB/c Mice | ≥5 mg/kg oral dose led to a ~1.0 log10 reduction in lung viral titers. | [9] |
| Preclinical (In Vivo) | Cotton Rats | ≥50 mg/kg oral dose led to a >1.0 log10 reduction in lung viral titers. | [9] | |
| Palivizumab | Clinical Trial (IMpact-RSV) | High-risk infants | 55% reduction in RSV-related hospitalizations. | [10] |
| Observational Study | High-risk children | 70% effective in preventing confirmed clinical infection; 82% effective in preventing hospitalization. | [11] |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a widely used method to quantify the titer of neutralizing antibodies against a virus.
Detailed Methodology:
-
Cell Culture: Seed susceptible cells, such as HEp-2 or Vero cells, in 24- or 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound (this compound or palivizumab) in a suitable cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (e.g., 25-35 plaque-forming units per well) and incubate for 1 hour to allow for neutralization.[1]
-
Inoculation: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1.5% methylcellulose to prevent the spread of the virus through the liquid medium, thus ensuring that new infections are limited to adjacent cells, leading to the formation of localized plaques.[1]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
Plaque Visualization: After the incubation period, fix the cells (e.g., with 80% acetone) and stain with a dye like crystal violet or use immunostaining to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The neutralizing titer is typically defined as the reciprocal of the highest dilution of the compound that results in a 50% or greater reduction in the number of plaques compared to the virus control.
Microneutralization Assay
The microneutralization assay is a higher-throughput alternative to the PRNT for assessing the neutralizing activity of compounds.
Detailed Methodology:
-
Compound Dilution: In a 96-well plate, prepare serial dilutions of the test compound.
-
Virus Addition: Add a pre-determined amount of RSV (e.g., 500 TCID50 per well) to each well containing the diluted compound and incubate for 1 hour at 37°C.[1]
-
Cell Seeding: Add a suspension of Vero or HEp-2 cells (e.g., 15,000 cells per well) to the virus-compound mixture.[1]
-
Incubation: Incubate the plate for 3-5 days at 37°C.
-
Endpoint Measurement: The extent of virus replication can be determined by several methods:
-
Visual Inspection: Microscopic examination for the presence of viral cytopathic effect (CPE), such as syncytia formation.
-
ELISA: An enzyme-linked immunosorbent assay to detect viral proteins.
-
qRT-PCR: A quantitative reverse transcription PCR to measure viral RNA levels.[1]
-
Reporter Virus: Using a recombinant RSV that expresses a reporter gene (e.g., GFP or luciferase).
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the viral signal by 50% compared to the virus control.
Conclusion
Both this compound and palivizumab effectively target the RSV F protein to prevent viral entry, albeit through different binding mechanisms. Preclinical data indicate that this compound is a potent inhibitor of RSV replication in vitro and in vivo, with the advantage of oral bioavailability. Palivizumab has a well-established clinical record of safely and effectively reducing RSV-related hospitalizations in high-risk pediatric populations.
The development of potent, orally available small-molecule inhibitors like this compound represents a significant advancement in the field of RSV therapeutics. While further clinical development of this compound would be necessary to definitively compare its efficacy to palivizumab in a clinical setting, the available data suggest that small-molecule fusion inhibitors hold considerable promise as a convenient and effective alternative for the prevention and potentially the treatment of RSV infections. Future research, including head-to-head clinical trials, will be crucial in determining the relative positioning of these two classes of RSV fusion inhibitors in the clinical management of RSV disease.
References
- 1. A neutralization assay for respiratory syncytial virus using a quantitative PCR-based endpoint assessment | springermedizin.de [springermedizin.de]
- 2. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Therapeutic Potential of ALX-0171 and Palivizumab against Respiratory Syncytial Virus Clinical Isolate Infection of Well-Differentiated Primary Pediatric Bronchial Epithelial Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of palivizumab in preventing respiratory syncytial virus infection in high-risk children - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RSV Fusion Inhibitors: BMS-433771 and TMC-353121
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two small molecule inhibitors of the Respiratory Syncytial Virus (RSV) F protein: BMS-433771 and TMC-353121. Both compounds target the viral fusion process, a critical step in the RSV life cycle, but exhibit key differences in potency and therapeutic potential based on available preclinical data.
Mechanism of Action: Targeting RSV F Protein-Mediated Fusion
Both this compound and TMC-353121 are potent inhibitors of the RSV fusion (F) protein.[1][2] The F protein is a class I fusion glycoprotein essential for the virus's entry into host cells. It undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state to merge the viral and host cell membranes.[3]
These small molecules bind to a three-fold symmetric pocket within the central cavity of the prefusion F protein.[4] This binding stabilizes the prefusion conformation, preventing the necessary structural rearrangements for membrane fusion.[3][4] This mechanism effectively blocks two key events in the viral life cycle: the initial fusion of the virus with the host cell and the subsequent fusion of infected cells with neighboring cells, which leads to the formation of syncytia.[2][5]
In Vitro Potency
Both molecules demonstrate high potency against RSV in cell-based assays. This compound has an average 50% effective concentration (EC50) of 20 nM against both A and B groups of RSV. TMC-353121 exhibits an EC50 of 0.07 ng/mL in HeLaM cells, which, with a molecular weight of 558.71 g/mol , converts to approximately 0.125 nM, suggesting a higher in vitro potency compared to this compound.
| Compound | EC50 | Cell Line | Virus Strain(s) | Citation(s) |
| This compound | ~20 nM | HEp-2 | RSV Long, Group A & B clinical isolates | [5] |
| TMC-353121 | ~0.125 nM (0.07 ng/mL) | HeLaM | RSV Long (wild-type) |
In Vivo Efficacy
Both compounds have been evaluated in rodent models of RSV infection, revealing important differences in their therapeutic potential.
This compound:
-
Demonstrated prophylactic efficacy in both BALB/c mice and cotton rats when administered orally prior to viral inoculation.
-
A single oral dose of 50 mg/kg given 1 hour before infection was as effective as a 4-day twice-daily dosing regimen.
-
However, this compound was found to be only marginally active when administered therapeutically (1 hour post-infection) in the mouse model.
TMC-353121:
-
Showed significant antiviral activity in BALB/c mice, reducing viral load at doses ranging from 0.25 to 10 mg/kg.[2]
-
Crucially, TMC-353121 demonstrated therapeutic efficacy, remaining effective when treatment was initiated up to 48 hours after infection.[2]
-
In addition to reducing viral titers, TMC-353121 also mitigated lung inflammation and prevented virus-induced weight loss in mice.[2]
| Feature | This compound | TMC-353121 | Citation(s) |
| Animal Model | BALB/c mice, Cotton rats | BALB/c mice | [2] |
| Administration | Oral | Intravenous | [2] |
| Prophylactic Efficacy | Yes | Yes | [2] |
| Therapeutic Efficacy | No (marginal) | Yes (up to 48h post-infection) | [2] |
| Effective Dose (mice) | ≥5 mg/kg (prophylactic) | 0.25–10 mg/kg (prophylactic & therapeutic) | [2] |
Resistance Profile
Resistance to both inhibitors has been mapped to mutations in the RSV F protein. A key mutation, K394R, located in the F1 subunit, has been shown to confer resistance to both this compound and TMC-353121. This suggests that both compounds share a similar binding site or mechanism of action that can be overcome by this specific mutation. The K394R mutation appears to confer cross-resistance to multiple RSV fusion inhibitors.
| Compound | Key Resistance Mutation(s) | Location | Fold Resistance | Citation(s) |
| This compound | K394R, L141F | F1 Subunit | 1,250-fold (K394R) | [4] |
| TMC-353121 | K394R | F1 Subunit | High |
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)
This assay is a common method to determine the EC50 of antiviral compounds.
Methodology:
-
Cell Seeding: Human epithelial type 2 (HEp-2) cells are seeded into 96-well microtiter plates and incubated overnight to form a monolayer.
-
Compound Addition: The following day, the cell culture medium is replaced with medium containing serial dilutions of the test compounds (this compound or TMC-353121).
-
Virus Infection: The cells are then infected with a specific multiplicity of infection (MOI) of an RSV laboratory strain (e.g., Long strain).[5]
-
Incubation: The plates are incubated for 4 to 6 days at 37°C to allow for viral replication and the development of cytopathic effects (CPE), such as syncytia formation and cell death.[5]
-
CPE Assessment: The extent of CPE in each well is observed and can be quantified using methods like staining with crystal violet or by using a cell viability assay (e.g., MTT or CCK-8).[5]
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% compared to untreated, virus-infected control wells is calculated as the EC50.
In Vivo Efficacy in a Murine Model
The BALB/c mouse is a commonly used model to assess the in vivo efficacy of anti-RSV compounds.
Methodology:
-
Animal Model: Female BALB/c mice (6-10 weeks old) are used.[5]
-
Compound Administration:
-
This compound: Administered by oral gavage. For prophylactic studies, the compound is given 1 hour prior to virus inoculation. For therapeutic studies, it is administered at various times post-inoculation.[5]
-
TMC-353121: Administered via intravenous slow bolus injection. Dosing can be prophylactic (before infection) or therapeutic (after infection).[2]
-
-
Virus Inoculation: Mice are intranasally inoculated with a suspension of an RSV strain (e.g., RSV A2).[2]
-
Monitoring: Animals are monitored daily for signs of illness, including weight loss.[2]
-
Endpoint Analysis: At a predetermined time point (typically 4-5 days post-infection), mice are euthanized, and their lungs are harvested.
-
Viral Titer Quantification: Lung tissue is homogenized, and the amount of infectious virus is quantified using a plaque assay or a TCID50 (50% tissue culture infective dose) assay on a suitable cell line (e.g., HEp-2 cells).[2][5] Viral load can also be measured by quantitative RT-PCR.[2]
-
Data Analysis: Viral titers in the lungs of treated animals are compared to those in the vehicle-treated control group to determine the extent of viral inhibition.
Conclusion
Both this compound and TMC-353121 are potent, specific inhibitors of the RSV F protein, acting through a similar mechanism of stabilizing the prefusion conformation. While both show strong in vitro activity, TMC-353121 appears to be more potent based on the available data. The most significant differentiator identified in preclinical studies is their in vivo therapeutic efficacy. TMC-353121 demonstrated the ability to reduce viral load when administered after the establishment of infection in a murine model, a critical attribute for a clinically useful antiviral. In contrast, this compound was largely ineffective when used therapeutically in the same model. This suggests that while both compounds validate the F protein as a drug target, TMC-353121 may possess more favorable pharmacokinetic or pharmacodynamic properties for therapeutic intervention. The shared resistance profile, particularly the K394R mutation, is an important consideration for the development of next-generation fusion inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of BMS-433771 Escape Mutants in Respiratory Syncytial Virus
For researchers, scientists, and drug development professionals, understanding the mechanisms of antiviral resistance is paramount to developing durable therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profiles of Respiratory Syncytial Virus (RSV) mutants that have developed resistance to BMS-433771, a potent small molecule inhibitor of RSV fusion.
Initially investigated in the broader context of viral entry inhibitors, it is crucial to clarify that this compound is a specific inhibitor of the Respiratory Syncytial Virus (RSV) F protein and does not exhibit activity against HIV-1.[1] This guide will, therefore, focus on the cross-resistance of this compound escape mutants within the context of RSV infection.
The emergence of drug-resistant viral strains poses a significant challenge in antiviral therapy. This compound escape mutants, particularly those harboring specific mutations in the RSV fusion (F) protein, have been shown to exhibit cross-resistance to other RSV fusion inhibitors. This phenomenon underscores the need for a comprehensive understanding of the resistance landscape to inform the development of next-generation antivirals.
Comparative Analysis of Inhibitor Susceptibility
The primary mechanism of resistance to this compound involves mutations in the RSV F protein, which is the direct target of the inhibitor. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. Notably, certain mutations have been identified that confer broad cross-resistance to a range of RSV fusion inhibitors.
One of the most well-characterized resistance mutations is K394R in the F protein. This single amino acid substitution has been shown to confer a high level of resistance to this compound and cross-resistance to other structurally distinct RSV fusion inhibitors.
| Inhibitor Class | Wild-Type RSV (EC50/IC50 in nM) | This compound Resistant Mutant (K394R) (EC50/IC50 in nM) | Fold Change in Resistance |
| This compound | ~20 | >25,000 | >1,250 |
| TMC-353121 | Data Not Available | Significant Increase | Data Not Available |
| JNJ-53718678 | Data Not Available | Significant Increase | Data Not Available |
| AK-0529 | Data Not Available | Significant Increase | Data Not Available |
Table 1: Cross-resistance profile of the this compound escape mutant with the K394R mutation in the RSV F protein. The table illustrates the significant increase in resistance not only to this compound but also to other RSV fusion inhibitors. Data is compiled from multiple sources indicating fold-resistance, though specific EC50/IC50 values for all compounds against the mutant are not consistently reported in a single study.[2][3]
Experimental Protocols
The generation and characterization of this compound escape mutants are critical for studying resistance mechanisms. The following are generalized protocols for key experiments.
Generation of this compound Resistant RSV Mutants
-
Cell Culture and Virus Propagation: HEp-2 cells are cultured in appropriate media supplemented with fetal bovine serum. The wild-type RSV strain (e.g., A2) is propagated in these cells to generate a high-titer virus stock.
-
Serial Passage with Escalating Drug Concentrations: HEp-2 cells are infected with wild-type RSV in the presence of a sub-inhibitory concentration of this compound.
-
The supernatant from the infected cells is harvested and used to infect fresh HEp-2 cells with a gradually increasing concentration of this compound.
-
This process of serial passage is continued until a virus population capable of replicating in the presence of high concentrations of the inhibitor is selected.
-
Plaque Purification: The resistant virus population is subjected to plaque purification to isolate clonal virus populations. This involves infecting cell monolayers with diluted virus to obtain well-separated plaques, which are then picked and expanded.
-
Genotypic Analysis: The F gene of the resistant virus clones is sequenced to identify mutations responsible for the resistant phenotype.
Plaque Reduction Assay for Determining Antiviral Susceptibility
-
Cell Seeding: HEp-2 cells are seeded in 24-well plates and grown to confluency.
-
Virus-Inhibitor Incubation: A standardized amount of RSV (wild-type or resistant mutant) is incubated with serial dilutions of the antiviral compound (e.g., this compound or another fusion inhibitor) for 1 hour at 37°C.
-
Infection: The cell monolayers are washed and then infected with the virus-inhibitor mixtures.
-
Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing 0.5% methylcellulose and the corresponding concentration of the inhibitor.
-
Incubation and Staining: The plates are incubated for 4-5 days at 37°C to allow for plaque formation. The cells are then fixed and stained with a solution such as crystal violet to visualize the plaques.
-
Plaque Counting and EC50 Determination: The number of plaques in each well is counted, and the concentration of the inhibitor that reduces the number of plaques by 50% (EC50) is calculated.
Visualizing the Mechanisms and Workflows
To better understand the intricate processes involved, the following diagrams illustrate the RSV fusion pathway, the experimental workflow for generating escape mutants, and the logical relationship of cross-resistance.
Figure 1. Mechanism of RSV F protein-mediated membrane fusion and inhibition by this compound.
Figure 2. Experimental workflow for the in vitro generation of this compound resistant RSV mutants.
Figure 3. The logical pathway from selective drug pressure to the development of cross-resistance.
References
Validating BMS-433771 Target Engagement In Situ: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel antiviral therapies, particularly for Respiratory Syncytial Virus (RSV), validating target engagement in situ is a critical step. This guide provides a comparative overview of methods to validate the engagement of BMS-433771, a potent RSV fusion inhibitor, with its target, the RSV fusion (F) protein. We will compare its performance with other notable RSV fusion inhibitors and provide detailed experimental protocols for key validation assays.
Introduction to this compound and its Alternatives
This compound is a small molecule inhibitor that targets the RSV F protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. This mechanism effectively halts viral entry and subsequent replication.[1][2] Several other compounds with similar mechanisms of action have been developed, offering a basis for comparison. These include Sisunatovir (RV521), Presatovir (GS-5806), TMC353121, and JNJ-2408068. All of these molecules are designed to bind to a hydrophobic pocket within the F protein, stabilizing its prefusion state.
Comparative Performance of RSV Fusion Inhibitors
The primary metric for comparing the potency of these antiviral compounds is the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect. While direct head-to-head studies are limited, data from various sources provide a strong indication of their relative potencies.
| Compound | Target | Mechanism of Action | Reported EC50 (RSV A strains) | Key Features |
| This compound | RSV F Protein | Fusion Inhibitor | ~20 nM[2] | Orally bioavailable. |
| Sisunatovir (RV521) | RSV F Protein | Fusion Inhibitor | ~1.2 nM[3] | Orally bioavailable, has been in clinical trials. |
| Presatovir (GS-5806) | RSV F Protein | Fusion Inhibitor | ~0.43 nM[3] | Orally bioavailable, has been in clinical trials. |
| TMC353121 | RSV F Protein | Fusion Inhibitor | pEC50 of 9.9 (corresponds to ~0.13 nM)[4] | Developed from JNJ-2408068 with an improved pharmacokinetic profile. |
| JNJ-2408068 | RSV F Protein | Fusion Inhibitor | ~2.1 nM[5] | Precursor to TMC353121. |
Note: EC50 values can vary depending on the specific RSV strain, cell line, and assay conditions used. The data presented here are for comparative purposes and are drawn from multiple studies.
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target within a cellular environment is crucial. Below are detailed protocols for three key methodologies to confirm the engagement of this compound with the RSV F protein in situ.
Radiolabeled Ligand Binding Assay
This assay directly measures the binding of a radiolabeled compound to its target in infected cells. A tritiated version of this compound ([³H]-BMS-433771) would be required.
Objective: To quantify the specific binding of [³H]-BMS-433771 to RSV-infected cells and to demonstrate competition with unlabeled this compound and other RSV fusion inhibitors.
Materials:
-
HEp-2 cells
-
RSV (e.g., A2 strain)
-
[³H]-BMS-433771 (custom synthesis required)
-
Unlabeled this compound and other competitor compounds
-
Binding buffer (e.g., PBS with 1% BSA)
-
Lysis buffer (e.g., 1% Igepal)
-
Scintillation fluid and counter
Protocol:
-
Seed HEp-2 cells in 12-well plates and grow to 80-90% confluency.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.5 for 24 hours.
-
Wash the cells with cold PBS.
-
For competition assays, pre-incubate the cells with increasing concentrations of unlabeled this compound or other inhibitors for 30 minutes at 4°C.
-
Add a constant concentration of [³H]-BMS-433771 (e.g., 5 nM) to all wells and incubate for 2-3 hours at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of unlabeled this compound.
-
Calculate specific binding by subtracting non-specific binding from total binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[6]
Objective: To demonstrate that this compound binding to the RSV F protein in infected cells increases its thermal stability.
Materials:
-
HEp-2 cells
-
RSV
-
This compound
-
PBS and protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-RSV F protein antibody
Protocol:
-
Infect HEp-2 cells with RSV as described above.
-
Treat the infected cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RSV F protein in each sample by SDS-PAGE and Western blotting using an anti-RSV F antibody.
-
Quantify the band intensities and plot the fraction of soluble F protein as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
RSV-Mediated Cell-Cell Fusion Assay
This is a functional assay to confirm that target engagement by this compound leads to the inhibition of the F protein's fusogenic activity.[5][7]
Objective: To measure the inhibition of RSV F protein-mediated cell-cell fusion by this compound.
Materials:
-
BHK-21 cells
-
RSV
-
Plasmids: one expressing T7 polymerase and another with a T7 promoter-driven luciferase reporter gene.
-
Transfection reagent
-
This compound
-
Luciferase assay substrate and luminometer
Protocol:
-
Seed BHK-21 cells in two separate populations.
-
Infect one population of cells with RSV (MOI of 0.5) for 24 hours. Following infection, transfect these cells with the T7-luciferase plasmid.
-
Transfect the second, uninfected population of cells with the T7 polymerase-expressing plasmid.
-
Treat the RSV-infected, T7-luciferase transfected cells with various concentrations of this compound for 1 hour.
-
Trypsinize the T7 polymerase-transfected cells and overlay them onto the treated, infected cells.
-
Co-culture the two cell populations for 6-8 hours to allow for cell-cell fusion.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase signal in the presence of this compound indicates inhibition of cell-cell fusion. Calculate the EC50 for fusion inhibition.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: RSV F protein-mediated fusion pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of RSV fusion inhibitors targeting the F protein.
Conclusion
Validating the in situ target engagement of this compound is achievable through a combination of direct binding and functional assays. While this compound is a potent inhibitor of RSV fusion, newer compounds such as Sisunatovir, Presatovir, and TMC353121 have demonstrated even greater potency in preclinical studies. The experimental protocols provided in this guide offer a robust framework for researchers to confirm target engagement and to objectively compare the performance of this compound with these and other emerging RSV fusion inhibitors. This rigorous validation is an indispensable component of the drug discovery and development pipeline.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RSV Fusion Inhibitors: BMS-433771 and RFI-641
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors of Respiratory Syncytial Virus (RSV), BMS-433771 and RFI-641. Both compounds target the RSV fusion (F) protein, a critical component for viral entry into host cells, but exhibit distinct pharmacological profiles. This analysis is supported by experimental data from publicly available research.
At a Glance: Key Quantitative Data
A summary of the key in vitro and in vivo efficacy data for this compound and RFI-641 is presented below. These values highlight the potent antiviral activity of both compounds against RSV.
| Parameter | This compound | RFI-641 |
| Target | RSV Fusion (F) Protein | RSV Fusion (F) Protein |
| Mechanism of Action | Inhibition of F protein-mediated membrane fusion | Inhibition of F protein-mediated membrane fusion and virus-cell binding |
| Average EC₅₀ (in vitro) | 20 nM[1][2] | ~50 nM (IC₅₀)[3] |
| EC₅₀ Range (RSV Long strain in HEp-2 cells) | 2 - 40 nM[1] | Not explicitly stated for this strain/cell line combination |
| Average IC₅₀ (RSV A strains) | Not explicitly stated | 0.055 µg/mL |
| Average IC₅₀ (RSV B strains) | Not explicitly stated | 0.018 µg/mL |
| CC₅₀ (in HEp-2 cells) | >218 µM[1] | Not explicitly stated for this cell line |
| LC₅₀ (in Vero and HFF cells) | Not explicitly stated | >75 µg/mL[3] |
| In Vivo Efficacy (Mouse Model) | Significant reduction in viral lung titers with oral administration[1][4] | Significant reduction in viral lung titers with intranasal administration[3] |
| In Vivo Efficacy (Cotton Rat Model) | Reduction in viral lung titers with oral administration[4] | Reduction in viral lung titers with intranasal administration[3] |
| Route of Administration (in vivo studies) | Oral[1][4] | Intranasal[3] |
Mechanism of Action and Signaling Pathway
Both this compound and RFI-641 are potent inhibitors of RSV replication that target the viral F protein, thereby preventing the fusion of the viral envelope with the host cell membrane. This action halts the virus at an early stage of its life cycle.
This compound has been shown to inhibit lipid membrane fusion during both the initial virus entry and the later-stage formation of syncytia (fusion of infected cells with neighboring cells).[1] Resistance to this compound has been mapped to single amino acid mutations in the F1 subunit of the F protein.[1]
RFI-641 also blocks F protein-mediated fusion and syncytium formation.[3] Additionally, studies have indicated that RFI-641 can inhibit the binding of RSV to host cells, suggesting a dual mechanism of action at the entry stage.
The following diagram illustrates the targeted step in the RSV lifecycle for both inhibitors.
Caption: Targeted step of this compound and RFI-641 in the RSV lifecycle.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay (for this compound)
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Cell Line: HEp-2 cells.
-
Virus: RSV Long strain.
-
Protocol:
-
Seed HEp-2 cells in 96-well plates.
-
Infect the cells with RSV.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 6 days to allow for the development of CPE.
-
Fix the cells and stain with a solution of crystal violet.
-
Quantify the remaining dye by measuring absorbance at 590 nm. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.[1]
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) (for RFI-641)
This assay quantifies the amount of viral protein to determine the level of viral replication.
-
Cell Lines: Vero or HFF cells.
-
Virus: RSV strains (A and B).
-
Protocol:
-
Infect Vero or HFF cells with RSV at a low multiplicity of infection (MOI).
-
Add various concentrations of RFI-641.
-
Incubate for 4 days.
-
Fix the cells and use an antibody specific to the RSV F protein to detect the amount of viral protein present via an ELISA. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the amount of viral protein by 50%.[3]
-
3. Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Line: HEp-2 or other susceptible cells.
-
Virus: RSV.
-
Protocol:
-
Infect a monolayer of cells with a low number of plaque-forming units (PFU) of RSV.
-
Overlay the cells with a semi-solid medium (e.g., methylcellulose) containing different concentrations of the test compound.
-
Incubate for several days to allow for plaque formation.
-
Fix and stain the cells to visualize and count the plaques. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
-
In Vivo Efficacy Models
The following diagram illustrates a general workflow for in vivo efficacy studies.
Caption: General workflow for in vivo efficacy studies.
1. Mouse Model of RSV Infection (for this compound)
-
Animal Model: Inbred BALB/c mice.
-
Compound Administration: this compound is dissolved in a suitable vehicle and administered by oral gavage.
-
Virus Inoculation: Mice are intranasally inoculated with RSV.
-
Protocol:
-
Administer a single oral dose of this compound to mice.
-
One hour post-administration, inoculate the mice intranasally with RSV.
-
After a set number of days, euthanize the mice and harvest their lungs.
-
Determine the viral titers in the lung tissue to assess the compound's efficacy in reducing viral replication.[1][4]
-
2. Cotton Rat Model of RSV Infection (for RFI-641)
-
Animal Model: Cotton rats.
-
Compound Administration: RFI-641 is administered intranasally.
-
Virus Inoculation: Cotton rats are challenged with RSV.
-
Protocol:
-
Administer RFI-641 intranasally to cotton rats.
-
Two hours prior to RSV challenge, administer the compound.
-
After a set number of days post-infection, determine the viral titers in the lungs to evaluate the prophylactic efficacy of the compound.[3]
-
Conclusion
Both this compound and RFI-641 are potent small molecule inhibitors of RSV fusion, targeting the essential F protein. This compound has demonstrated oral bioavailability and efficacy in rodent models, a significant advantage for potential clinical development. RFI-641 shows potent in vitro activity against both A and B strains of RSV and is effective when administered intranasally in multiple animal models. The choice between these or similar compounds for further research and development would depend on a variety of factors including their detailed pharmacokinetic and pharmacodynamic profiles, safety, and the intended clinical application and route of administration.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RFI-641, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BMS-433771: A Comparative Analysis Against Novel Respiratory Syncytial Virus (RSV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of the respiratory syncytial virus (RSV) fusion inhibitor BMS-433771 against a panel of novel RSV inhibitors. The following sections present quantitative antiviral potency data, detailed experimental methodologies for key assays, and visualizations of inhibitor mechanisms and experimental workflows to support researchers in the field of antiviral drug development.
Introduction to RSV and the Need for Novel Inhibitors
Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, posing a significant threat to infants, young children, and the elderly.[1] While supportive care remains the primary treatment, the limitations of the only approved antiviral, ribavirin, underscore the urgent need for more potent and specific therapeutic agents.[2][3] this compound is a well-characterized small molecule inhibitor of the RSV fusion (F) protein, which plays a crucial role in viral entry into host cells.[4][5] This guide benchmarks the in vitro activity of this compound against several novel RSV inhibitors that have emerged in the drug development pipeline.
Comparative Antiviral Activity
The antiviral potency of this compound and a selection of novel RSV inhibitors was evaluated using in vitro cell-based assays. The 50% effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral activity, is a key metric for comparing antiviral potency. The data summarized below highlights the significant advancements in potency achieved by newer compounds.
| Compound | Target | Mechanism of Action | Average EC50 (nM) | RSV Subtype(s) | Cell Line(s) |
| This compound | F Protein | Fusion Inhibition | 20 | A and B | HEp-2 |
| GS-5806 (Presatovir) | F Protein | Fusion Inhibition | 0.43 | A and B | HEp-2, A549, Primary Human Airway Epithelial Cells |
| JNJ-53718678 (Rilematovir) | F Protein | Fusion Inhibition | 0.46 (in HeLa), 1.2 (in HBECs) | A and B | HeLa, Human Bronchial Epithelial Cells (HBECs) |
| AK-0529 (Ziresovir) | F Protein | Fusion Inhibition | 3 | A and B | HEp-2 |
| MDT-637 (VP-14637) | F Protein | Fusion Inhibition | ~1.4 (ng/mL) | A and B | HEp-2 |
| EDP-938 | Nucleoprotein (N) | Replication Inhibition | 21-64 | A and B | Primary Human Bronchial Epithelial Cells (HBECs) |
Note: EC50 values can vary depending on the specific RSV strain, cell line, and assay conditions used.[6][7][8][9][10][11]
Mechanism of Action: Visualizing Inhibition Pathways
The primary target for many RSV inhibitors, including this compound and several of the novel compounds listed, is the F protein, which mediates the fusion of the viral and host cell membranes. Other novel inhibitors, such as EDP-938, target different stages of the viral life cycle.
Caption: Mechanism of action for RSV fusion inhibitors like this compound.
Caption: Mechanism of action for the RSV nucleoprotein inhibitor EDP-938.
Experimental Protocols
Accurate and reproducible data are the foundation of drug discovery. The following are detailed methodologies for key experiments cited in this guide.
Plaque Reduction Assay (for EC50 Determination)
This assay is a gold standard for quantifying the infectious virus titer and the efficacy of antiviral compounds.
-
Cell Seeding: HEp-2 cells are seeded into 6-well or 12-well plates and cultured until they form a confluent monolayer.
-
Virus Preparation: A stock of RSV is diluted to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with the prepared virus in the presence of the various compound dilutions. A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.
-
Overlay: After a 1-2 hour incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 3-5 days to allow for plaque development.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained with a dye such as crystal violet, which stains the cells but leaves the plaques (areas of dead or lysed cells) unstained.
-
Quantification: The plaques in each well are counted. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Caption: A generalized workflow for determining antiviral EC50 using a plaque reduction assay.
MTT Assay (for Cytotoxicity - CC50 Determination)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: The test compound is serially diluted and added to the cells. A control group of untreated cells is also included.
-
Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is read on a microplate reader at a wavelength of ~570 nm.
-
Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated cell control.
Conclusion
This compound remains a valuable tool compound for studying RSV fusion inhibition. However, the landscape of RSV antiviral development has evolved significantly, with novel inhibitors demonstrating substantially greater in vitro potency. Compounds like GS-5806 and JNJ-53718678, with sub-nanomolar EC50 values, represent a significant leap forward in the quest for highly effective RSV therapeutics. Furthermore, the development of inhibitors with alternative mechanisms of action, such as the nucleoprotein inhibitor EDP-938, provides promising avenues for combination therapies that could combat the emergence of drug resistance. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to advance the next generation of RSV inhibitors.
References
- 1. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
Comparative Pharmacodynamics of BMS-433771 in Murine and Cotton Rat Models
A comprehensive guide for researchers and drug development professionals on the species-specific antiviral activity of the respiratory syncytial virus (RSV) fusion inhibitor, BMS-433771.
This guide provides a detailed comparison of the pharmacodynamic properties of this compound, a potent, orally active inhibitor of respiratory syncytial virus (RSV), in two commonly used rodent models: BALB/c mice and cotton rats. The data presented herein, supported by experimental protocols and visual diagrams, aims to inform preclinical research and development of RSV therapeutics.
Mechanism of Action
This compound is a small molecule inhibitor that targets the RSV fusion (F) protein.[1][2][3] Its mechanism of action involves binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[2] This interaction interferes with the conformational changes required for the association of the N-terminal and C-terminal heptad repeats, a critical step in the formation of the six-helical bundle structure that drives the fusion of the viral and host cell membranes.[2] By inhibiting this fusion process, this compound effectively blocks viral entry into the host cell and prevents the formation of syncytia, a characteristic cytopathic effect of RSV infection.[1][4]
In Vitro Potency
This compound demonstrates potent antiviral activity against both group A and B strains of RSV in cell culture. The compound effectively inhibits viral replication at nanomolar concentrations.
| Parameter | Value | Assay Type | Cell Line | Virus Strain |
| Average 50% Effective Concentration (EC50) | 20 nM | Not Specified | Not Specified | Multiple laboratory and clinical isolates |
| EC50 Range | 2 - 40 nM | Plaque Reduction Assay | HEp-2 | Long strain |
| 50% Effective Concentration for Protein Expression (EC50pro) | 13 nM | Viral Protein Expression Assay | Not Specified | Long strain |
In Vivo Efficacy: A Comparative Analysis
Prophylactic oral administration of this compound has demonstrated significant efficacy in reducing RSV lung titers in both BALB/c mice and cotton rats. However, notable differences in the dose-response relationship have been observed between the two species.
Viral Titer Reduction
A key finding is that RSV infection in BALB/c mice is more susceptible to inhibition by this compound than in cotton rats.[5][6][7] A lower dose of the compound is required in mice to achieve a comparable reduction in viral lung titers.
| Animal Model | Dose (mg/kg) | Dosing Regimen | Log10 TCID50 Reduction in Lung Titer |
| BALB/c Mice | 5 | Single oral dose 1h prior to inoculation | ≥ 1.0 |
| 50 | Single oral dose 1h prior to inoculation | Most animals below detection limit (~2.3 log10 TCID50/gram) | |
| 50 | 4-day b.i.d. oral regimen | Most animals below detection limit (~2.3 log10 TCID50/gram) | |
| Cotton Rats | 50 | Single oral dose 1h prior to inoculation | > 0.5 |
| 50 | 4-day b.i.d. oral regimen | > 0.5 | |
| ≥ 50 | Single oral dose 1h prior to inoculation | ≥ 1.0 (more variable results) |
Pharmacokinetic/Pharmacodynamic (PK/PD) Insights
The observed difference in efficacy is reflected in the PK/PD analysis. The area under the concentration-time curve (AUC) required to achieve 50% of the maximum antiviral response was found to be approximately 7.5-fold lower for mice compared to cotton rats.[5][6][7] This suggests intrinsic differences in drug metabolism, distribution, or the host-virus interaction between the two species. It is noteworthy that serum protein binding levels were similar across both species, indicating that this factor does not account for the observed discrepancy.[5]
Experimental Protocols
The following methodologies were employed in the comparative studies of this compound.
Animal Models
-
Mice: Female BALB/c mice, 6 to 10 weeks of age, weighing between 18 and 22 grams.[1]
-
Cotton Rats: Sigmodon hispidus.
Virus Inoculation
-
Inoculum Volume: 50 µl.[1]
-
Inoculum Dose: 10^5 50% tissue culture infectious doses (TCID50).[1]
-
Anesthesia: Intraperitoneal injection of ketamine (70 mg/kg) and xylazine (20 mg/kg) for mice.[1]
Drug Administration
-
Compound Formulation: this compound dissolved in a solution of 50% polyethylene glycol 400 in water.[1]
-
Administration Route: Oral gavage.[1]
-
Volume: 0.2 ml for mice.[1]
-
Timing: Typically administered 1 hour prior to virus inoculation for prophylactic studies.[1][5]
Sample Collection and Analysis
-
Time Point: Lungs were harvested 4 days after RSV infection.[1]
-
Euthanasia: CO2 asphyxiation for mice.[1]
-
Viral Titer Determination: Lung homogenates were assayed for infectious RSV, with titers expressed as log10 TCID50 per gram of lung tissue.[5][8]
Conclusion
This compound is a potent RSV fusion inhibitor with demonstrated in vivo efficacy in both mouse and cotton rat models. However, the compound exhibits greater potency in BALB/c mice, requiring a lower dose to achieve significant viral load reduction compared to cotton rats. This species-specific difference in pharmacodynamics is an important consideration for the preclinical evaluation of this compound and related compounds, and underscores the value of using multiple animal models in infectious disease research. The higher permissiveness of cotton rats to RSV infection may contribute to the observed difference in antiviral effect.[5] Researchers should carefully consider these findings when designing studies and interpreting data for the development of novel RSV inhibitors.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scilit.com [scilit.com]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BMS-433771: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of BMS-433771, a potent respiratory syncytial virus (RSV) inhibitor.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this document outlines procedures based on general best practices for laboratory chemical waste management.
Core Safety and Handling Information
Prior to disposal, understanding the correct handling and storage protocols for this compound is crucial.
Storage Protocols:
-
Solid Form: When stored as a powder, this compound is stable for up to 3 years at -20°C or 2 years at 4°C.
-
Stock Solutions: For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1][2] All solutions should be kept in sealed containers to prevent moisture degradation.[1]
General Handling Precautions:
-
Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
-
Conduct all work in a well-ventilated area, such as a chemical fume hood.
Quantitative Data at a Glance
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value |
| Average EC₅₀ | 20 nM[1][2][3] |
| Storage Stability (Solid) | 3 years at -20°C; 2 years at 4°C |
| Storage Stability (Solution) | 6 months at -80°C; 1 month at -20°C[1][2] |
Step-by-Step Disposal Procedures for this compound
The responsible disposal of this compound requires a systematic approach to protect both laboratory personnel and the environment. The following procedures are based on established guidelines for chemical waste disposal in a laboratory setting.[4][5][6]
Step 1: Waste Characterization and Segregation
-
Identify Waste Stream: Determine the nature of the this compound waste. Is it in solid form, a solution, or mixed with other chemical or biological materials?
-
Segregate Incompatible Chemicals: It is critical to segregate chemical waste by hazard class (e.g., flammable, corrosive, reactive, toxic).[4] Never mix this compound waste with incompatible substances. For instance, aqueous waste should be collected separately from organic solvent waste.[7]
Step 2: Proper Containerization and Labeling
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and are in good condition.[7] Ensure containers are kept closed unless actively adding waste.[7]
-
Accurate Labeling: Clearly label all waste containers with the full chemical name ("this compound"), concentration, and any other constituents. Also, include the accumulation start date.
Step 3: Accumulation and Storage in the Laboratory
-
Designated Storage Area: Store all hazardous waste in a designated Satellite Accumulation Area (SAA).[4]
-
Secondary Containment: Use secondary containment for liquid waste containers to prevent spills from reaching drains.[6]
-
Adhere to Time and Volume Limits: A full waste container must be moved from the SAA within three days.[4] Partially filled containers can be stored in the SAA for up to one year.[4]
Step 4: Decontamination and Disposal of Empty Containers
-
Triple-Rinse Procedure: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[6][7][8]
-
Rinsate Collection: The initial rinsate is considered hazardous and must be collected and disposed of as chemical waste.[7][8] The disposal of subsequent rinses may vary based on institutional and local regulations.[8]
-
Final Container Disposal: After thorough rinsing and air-drying, deface the original label, and the container may then be discarded as non-hazardous solid waste.[6]
Step 5: Final Waste Disposal
-
Institutional EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the final disposal of the collected this compound waste.
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[5][6] This includes any materials, such as gloves or weighing paper, that have been contaminated with the compound.
Logical Workflow and Visual Guidance
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for managing chemical waste in the laboratory.
Caption: A logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any clarifications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RSV抑制剂 | MCE [medchemexpress.cn]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-433771
For Immediate Use by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling BMS-433771. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this potent research compound. By adhering to these protocols, laboratories can maintain a safe environment and build a culture of safety-conscious research.
Risk Assessment and Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat this compound as a potent pharmaceutical ingredient. A thorough risk assessment should be conducted before any handling.[1][2][3][4] Key considerations include the compound's physical and chemical properties, toxicity, potential routes of exposure, and the specifics of the experimental procedures.[1][2]
Assumed Hazards of this compound (Based on General Potent Compound Guidelines):
| Hazard Category | Potential Risks |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. |
| Chronic Toxicity | Potential for long-term health effects from repeated exposure. |
| Irritant | May cause irritation to skin, eyes, and respiratory tract. |
| Sensitizer | May cause an allergic reaction upon contact. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the compound.[5][6] The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Powder-free. Change outer glove immediately if contaminated. Regularly inspect for tears or punctures.[7][8] |
| Body | Disposable Lab Coat or Gown | Solid front, long-sleeved, and with tight-fitting cuffs.[7] |
| Eyes | Safety Goggles or Face Shield | Provide a seal around the eyes to protect from splashes and airborne particles.[9][10] |
| Respiratory | N95 or Higher Respirator | Essential when handling the compound as a powder to prevent inhalation.[6][9] |
| Feet | Closed-toe Shoes and Shoe Covers | Protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for safely handling this compound from receipt to disposal.
Preparation
-
Review Documentation: Before starting, thoroughly review the experimental protocol. If an SDS is available, it must be reviewed.[11]
-
Don PPE: Put on all required personal protective equipment in the correct sequence.
-
Prepare Workspace: Ensure a designated and properly ventilated workspace, such as a chemical fume hood or a ventilated balance enclosure, is clean and ready for use.
Handling
-
Weighing: When weighing the solid compound, use a containment system to minimize the generation of airborne particles.[8]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.[8]
-
Experimental Use: Handle all solutions and subsequent experimental materials within a contained environment.
Cleanup and Decontamination
-
Decontaminate: Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Segregate Waste: Separate waste into designated, clearly labeled containers for solid and liquid chemical waste.[12]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. realsafety.org [realsafety.org]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. falseguridad.com [falseguridad.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
